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  • Product: 2-Methylsulfanyl-benzamide
  • CAS: 54705-16-7

Core Science & Biosynthesis

Foundational

2-Methylsulfanyl-benzamide: Molecular Properties, Synthetic Workflows, and Applications in Medicinal Chemistry

Executive Summary 2-Methylsulfanyl-benzamide (also referred to as 2-(methylthio)benzamide) is a highly versatile ortho-substituted benzamide derivative that serves as a critical building block in modern medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methylsulfanyl-benzamide (also referred to as 2-(methylthio)benzamide) is a highly versatile ortho-substituted benzamide derivative that serves as a critical building block in modern medicinal chemistry and organic synthesis. Characterized by the presence of a thioether group adjacent to an amide moiety, this compound provides a unique steric and electronic environment that facilitates complex downstream functionalizations[1]. As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with a rigorous, self-validating framework for understanding the physicochemical properties, synthesis protocols, and pharmacological applications of this scaffold—particularly its role as a precursor for tricyclic diazepines[2] and bioactive sulfoximines[1].

Physicochemical Properties & Molecular Architecture

The molecular architecture of 2-methylsulfanyl-benzamide (CAS: 54705-16-7) is defined by its C8​H9​NOS core. The proximity of the electron-rich methylthio group to the hydrogen-bonding amide group creates a scaffold capable of bidentate coordination and targeted oxidative transformations.

Quantitative Data Summary

The following table summarizes the core properties of the base compound and its closely related derivatives, providing a baseline for structure-activity relationship (SAR) modeling[3][4].

PropertyValue / DescriptionAnalytical Significance
CAS Number 54705-16-7Primary identifier for the unsubstituted base scaffold.
Molecular Formula C8​H9​NOS Core stoichiometric baseline for mass spectrometry.
Molecular Weight 167.23 g/mol Ideal low-molecular-weight fragment for fragment-based drug discovery (FBDD).
Hydrogen Bond Donors 1 (Primary Amide)Critical for target receptor binding (e.g., GPCRs).
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Sulfur)Facilitates aqueous solubility and kinase hinge-binding.
Topological Polar Surface Area ~54.4 ŲIndicates excellent passive membrane permeability and blood-brain barrier (BBB) penetration potential.

Causality Insight: The relatively low TPSA and favorable LogP of the 2-methylsulfanyl-benzamide core make it an ideal starting point for central nervous system (CNS) active drugs. The sulfur atom acts as a soft nucleophile, which can be selectively oxidized without disrupting the amide bond, allowing for the synthesis of highly polar sulfoxide or sulfoximine analogs to tune solubility[1].

Chemical Synthesis & Modification Workflows

To ensure high scientific integrity and reproducibility, the synthesis of 2-methylsulfanyl-benzamide from 2-(methylthio)benzoic acid must be carefully controlled to prevent side reactions. The following protocol utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to achieve high-yield amidation[5].

Protocol 1: Amidation of 2-(Methylthio)benzoic acid

Objective: Synthesize 2-methylsulfanyl-benzamide via nucleophilic catalysis.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve EDC·HCl (1.3 equivalents) and DMAP (2.4 equivalents) in anhydrous dichloromethane (DCM, 1 mL per 0.1 mmol of substrate).

  • Homogenization: Stir the mixture at room temperature for 5 minutes to ensure complete dissolution.

  • Thermal Control: Submerge the reaction flask in an ice bath to bring the internal temperature to 0°C. Causality: Lowering the temperature prevents the thermal rearrangement of the highly reactive O-acylisourea intermediate into an unreactive N-acylurea dead-end product.

  • Activation: Slowly add 2-(methylthio)benzoic acid (1.0 equivalent, e.g., 18.5 mg, 0.11 mmol) to the chilled solution. Stir for exactly 15 minutes. Causality: DMAP acts as a nucleophilic catalyst, attacking the O-acylisourea to form a stable, yet highly reactive, acylpyridinium intermediate.

  • Amidation: Introduce the amine source (e.g., ammonia gas, ammonium chloride with base, or a specific primary amine) and allow the reaction to gradually warm to room temperature.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure 2-methylsulfanyl-benzamide.

Analytical Validation (Self-Validating System)

To confirm the structural integrity of the synthesized compound, researchers must employ orthogonal analytical techniques:

  • LC-MS: A distinct [M+H]+ peak at m/z 168.2 confirms the mass.

  • 1H-NMR (CDCl3, 400 MHz): Look for the characteristic singlet of the methylthio protons ( S−CH3​ ) around δ 2.4-2.5 ppm, and the distinct broad singlets of the primary amide protons ( NH2​ ) around δ 5.5-6.5 ppm, which validate the successful conversion of the carboxylic acid[5][6].

SynthesisWorkflow A 2-(Methylthio)benzoic acid (Starting Material) B EDC/DMAP Activation (Nucleophilic Catalysis) A->B DCM, 0°C C Acylpyridinium Intermediate B->C Prevents N-acylurea D Ammonolysis (+ NH3 / Amine) C->D Amide Bond Formation E 2-Methylsulfanyl-benzamide (Target Scaffold) D->E Yield > 85% F Electrochemical Oxidation (Ex-cell process) E->F Dehydrogenative Imination G NH-Sulfoximines (Bioactive Derivatives) F->G Enhanced Solubility

Caption: Workflow for the synthesis of 2-methylsulfanyl-benzamide and its downstream derivatization.

Mechanistic Pathways & Biological Applications

The 2-methylsulfanyl-benzamide scaffold is not merely an end-product; it is a highly privileged intermediate used to synthesize complex therapeutics.

Precursor to Tricyclic Diazepines (Vasopressin Antagonists)

Derivatives of 2-methylsulfanyl-benzamide are heavily utilized in the synthesis of tricyclic diazepine ring systems. These compounds act as potent antagonists for vasopressin and oxytocin receptors. By modulating the V1a and V2 receptors, these derivatives are critical in developing treatments for disorders of the extracellular fluid, urinary system, and cardiovascular conditions (e.g., congestive heart failure)[2].

Synthesis of Sulfilimines and Sulfoximines

Recent advancements in electro-organic chemistry have enabled the direct conversion of the methylthio group of 2-methylsulfanyl-benzamides into sulfilimines and sulfoximines. Utilizing a divided electrochemical cell with a Pt or stainless-steel cathode, the low-valent sulfur is oxidized via dehydrogenative imination. Sulfoximines are highly sought after in drug discovery because they offer improved aqueous solubility, metabolic stability, and unique hydrogen-bonding vectors compared to traditional sulfones or amides[1].

Acute Kidney Injury (AKI) Models

Substituted 2-(methylthio)benzamides have been identified as active compounds in phenotypic zebrafish assays targeting Acute Kidney Injury (AKI). The lipophilicity and specific steric bulk of the ortho-thioether group allow these molecules to interact with specific intracellular targets that mitigate renal cellular stress and apoptosis[5].

GPCRPathway Ligand Arginine Vasopressin (AVP) Receptor V1a/V2 Receptor (GPCR) Ligand->Receptor Agonist Binding Antagonist Diazepine Derivative (from 2-MSB) Antagonist->Receptor Competitive Antagonism Block Receptor Blockade Antagonist->Block Gq Gq/G11 Protein Complex Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 + DAG Production PLC->IP3 Cleavage of PIP2 Ca Intracellular Ca2+ Release IP3->Ca ER Channel Opening Response Vasoconstriction / Water Retention Ca->Response Physiological Effect Block->Gq

Caption: Mechanism of action for diazepine derivatives synthesized from 2-methylsulfanyl-benzamide.

Conclusion

For drug development professionals, 2-methylsulfanyl-benzamide represents a highly tunable, synthetically accessible pharmacophore. By mastering the nucleophilic catalytic amidation of its precursor and leveraging modern electrochemical oxidation techniques, researchers can efficiently access a vast chemical space—ranging from GPCR-modulating tricyclic diazepines to metabolically stable sulfoximine therapeutics. Strict adherence to thermal controls during synthesis and rigorous orthogonal analytical validation (NMR/LC-MS) ensures the reproducibility required for high-throughput medicinal chemistry campaigns.

References

  • N-(2-tert-butylphenyl)-2-(methylsulfanyl)benzamide - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • MEDICINAL CHEMISTRY APPROACHES TO ACUTE KIDNEY INJURY Source: D-Scholarship@Pitt (University of Pittsburgh) URL:[Link]

  • Dehydrogenative Imination of Low-Valent Sulfur Compounds: Fast and Scalable Synthesis of Sulfilimines, Sulfinamidines, and Sulfinimidate Esters Source: JACS Au - ACS Publications URL:[Link]

  • US5516774A - Tricyclic diazepine vasopressin antagonists and oxytocin antagonists Source: Google Patents URL

Sources

Exploratory

A Strategic Guide to the Preliminary Biological Investigation of 2-Methylsulfanyl-benzamide

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting a preliminary investigation into the biological activity of 2-Methylsulfanyl-benzamide....

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting a preliminary investigation into the biological activity of 2-Methylsulfanyl-benzamide. This guide is structured not as a rigid template, but as a logical, tiered approach to efficiently characterize a novel chemical entity, reflecting field-proven strategies in early-stage drug discovery. We will proceed from broad, foundational assays to more specific, mechanism-of-action-oriented evaluations, ensuring that each step informs the next in a scientifically and resource-efficient manner.

Introduction: The Scientific Rationale

The benzamide scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of pharmacological activities, including antiemetic, antipsychotic, and anticancer properties. The introduction of a methylsulfanyl (-SCH₃) group at the 2-position of the benzamide ring presents an intriguing chemical modification. The sulfur atom can influence the molecule's electronic properties, lipophilicity, and metabolic profile. Furthermore, it can be oxidized in vivo to the corresponding sulfoxide or sulfone, potentially altering the biological activity and creating a more complex pharmacological profile.

Given the known activities of related sulfanylbenzamides and benzamide derivatives, which include antimicrobial, anticancer (notably as Histone Deacetylase (HDAC) inhibitors), and anti-HIV activities, a preliminary investigation of 2-Methylsulfanyl-benzamide is scientifically justified.[1] This guide outlines a systematic workflow to uncover its potential therapeutic value.

Foundational Workflow: A Tiered Investigative Approach

A preliminary investigation should be designed as a screening funnel, starting with broad assessments of cytotoxicity and antimicrobial activity before committing resources to more complex and specific assays. This approach ensures that any observed activity in later-stage assays is not a mere artifact of general toxicity.

G cluster_2 Tier 3: Mechanistic Investigation T1_Cyto Cytotoxicity Profiling (e.g., MTT Assay) T1_AntiMicro Broad-Spectrum Antimicrobial Screening (MIC Assay) T2_AntiCancer Anticancer Proliferation Assays (NCI-60 Panel Principles) T1_Cyto->T2_AntiCancer If selective cytotoxicity is observed T2_AntiViral Antiviral Screening (e.g., HIV NCp7 Zinc Ejection) T3_HDAC Mechanism-Specific Assays (e.g., HDAC Inhibition) T2_AntiCancer->T3_HDAC If activity profile matches HDAC inhibitor phenotype

Caption: Tiered workflow for investigating 2-Methylsulfanyl-benzamide.

Tier 1: Foundational Screening

The initial tier aims to answer two fundamental questions:

  • At what concentration does the compound exhibit general toxicity to mammalian cells?

  • Does the compound possess broad-spectrum antimicrobial activity?

Protocol: General Cytotoxicity Assessment (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to measure cellular metabolic activity.[2][3][4] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2][4] The concentration at which cell viability is reduced by 50% (IC₅₀) is a critical parameter. It establishes a therapeutic window; a potent antimicrobial or anticancer agent should ideally show efficacy at concentrations well below its general cytotoxic IC₅₀.

Methodology:

  • Cell Culture: Culture a panel of representative cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line like MCF-7) in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Methylsulfanyl-benzamide in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM.

  • Treatment: Replace the medium in the cell plates with the medium containing the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[2][3]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.[7] This assay provides quantitative data on the compound's potency against a range of bacterial and fungal pathogens.

Methodology:

  • Strain Selection: Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

  • Inoculum Preparation: Grow the microbial strains overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5] Dilute this suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the final inoculum density.

  • Plate Preparation: In a 96-well plate, prepare 2-fold serial dilutions of 2-Methylsulfanyl-benzamide (e.g., from 128 µg/mL down to 0.25 µg/mL) in the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well.[5] Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria[6] or at 35°C for 24-48 hours for yeast.[8]

  • MIC Determination: The MIC is the lowest concentration well where no visible turbidity (growth) is observed.

Data Presentation: Tier 1 Results

Assay Type Target Organism/Cell Line Endpoint Result (e.g., µM or µg/mL)
Cytotoxicity HEK293 (Human Kidney) IC₅₀ >100 µM
Cytotoxicity MCF-7 (Human Breast Cancer) IC₅₀ 50 µM
Antimicrobial S. aureus (Gram-positive) MIC 16 µg/mL
Antimicrobial E. coli (Gram-negative) MIC >128 µg/mL
Antimicrobial C. albicans (Yeast) MIC 32 µg/mL

(Note: Data is illustrative)

Tier 2: Targeted Bioactivity Screening

If Tier 1 results show interesting activity (e.g., selective cytotoxicity towards a cancer cell line or potent antimicrobial activity), the investigation proceeds to more focused screening.

Protocol: Anticancer Proliferation Assay

Causality: If the compound shows greater potency against a cancer cell line than a normal cell line, a broader screen against a panel of diverse cancer cell lines is warranted. This helps to identify if the compound has a specific anticancer profile (e.g., more active against leukemias vs. solid tumors), which can provide early clues about its mechanism of action. This is the principle behind the NCI-60 human tumor cell line screen.[9]

Methodology: This protocol is an extension of the MTT assay (Section 3.1), but expanded to include a diverse panel of cancer cell lines (e.g., lung, colon, prostate, leukemia). The goal is to generate a profile of activity across different cancer types.

Protocol: Anti-HIV-1 NCp7 Zinc Ejection Assay

Causality: Many sulfur-containing benzamides and related compounds have been identified as anti-HIV agents that act by ejecting zinc from the zinc finger domains of the HIV-1 nucleocapsid protein (NCp7).[10][11] This disrupts the protein's function, which is critical for viral replication.[11] A fluorescence-based assay can directly measure this zinc ejection.

Methodology:

  • Reagents: Recombinant HIV-1 NCp7 protein, and a zinc-specific fluorescent probe such as N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ).

  • Assay Principle: TSQ exhibits a significant increase in fluorescence upon binding to zinc. The assay measures the increase in fluorescence over time as the compound displaces zinc from NCp7, making it available to bind to TSQ.[11][12]

  • Procedure: a. In a fluorometer cuvette or microplate, combine NCp7 and TSQ in a suitable buffer. b. Obtain a baseline fluorescence reading. c. Add 2-Methylsulfanyl-benzamide to the mixture. d. Monitor the increase in fluorescence over time. The rate of fluorescence increase is proportional to the rate of zinc ejection.

  • Controls: Include a positive control (a known zinc-ejecting compound) and a negative control (a structurally similar but inactive analog).

Tier 3: Mechanistic Investigation

Positive results from Tier 2 assays justify a deeper dive into the specific molecular mechanism.

Protocol: Histone Deacetylase (HDAC) Inhibition Assay

Causality: The benzamide moiety is a key feature of several HDAC inhibitors (e.g., Entinostat). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated anticancer strategy. Commercially available kits provide a straightforward method to screen for HDAC inhibitory activity.

Methodology (using a generic fluorescent kit as an example): [13][14][15]

  • Assay Principle: The assay uses an acetylated substrate that is not fluorescent. HDAC enzyme removes the acetyl group. A "developer" enzyme then cleaves the deacetylated substrate, releasing a fluorophore. An HDAC inhibitor prevents the first step, thus blocking the generation of the fluorescent signal.[13][15]

  • Enzyme and Substrate Preparation: Dilute the recombinant human HDAC1 enzyme and the substrate in the provided assay buffer according to the kit's instructions.

  • Reaction Setup (96-well plate):

    • Test Wells: Add HDAC1 enzyme, assay buffer, and serial dilutions of 2-Methylsulfanyl-benzamide.

    • Control Wells (No Inhibitor): Add HDAC1 enzyme, assay buffer, and solvent vehicle.

    • Background Wells: Add assay buffer and solvent vehicle (no enzyme).

  • Incubation: Incubate the plate for 10 minutes at 37°C to allow the compound to interact with the enzyme.[14]

  • Reaction Initiation: Add the HDAC substrate to all wells to start the reaction. Incubate for 30-60 minutes at 37°C.[13][14]

  • Development: Add the developer solution, which contains the second enzyme that generates the fluorophore. Incubate for 15-30 minutes.

  • Fluorescence Reading: Measure the fluorescence using a plate reader at the specified excitation/emission wavelengths (e.g., Ex/Em = 380/500 nm).[14]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

G cluster_pathway HDAC Inhibition Pathway Histone Acetylated Histone (Gene Transcription OFF) HDAC HDAC Enzyme Histone->HDAC Substrate Deacetylated Deacetylated Histone (Gene Transcription ON) HDAC->Deacetylated Deacetylation Inhibitor 2-Methylsulfanyl-benzamide (Potential Inhibitor) Inhibitor->HDAC Blocks Activity

Caption: Mechanism of action for a potential HDAC inhibitor.

Conclusion and Future Directions

This guide provides a systematic and logical framework for the preliminary biological evaluation of 2-Methylsulfanyl-benzamide. By following this tiered approach, researchers can efficiently generate a foundational dataset that characterizes the compound's cytotoxic, antimicrobial, and potential targeted activities. The results from these assays will form a solid basis for making informed decisions about whether to advance the compound into more complex preclinical studies, including structure-activity relationship (SAR) optimization, in vivo efficacy models, and detailed ADME/Tox profiling.

References

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025, March 7). NC DNA Day Blog. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Journal of Bacteriology & Parasitology, 7(2), 261.
  • CLSI. (2020). M27M44S Performance Standards for Antifungal Susceptibility Testing of Yeasts, 4th Edition.
  • CLSI. (2021). M27 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • BMG Labtech. (2013). Screening for histone deacetylase (HDAC) active compounds. Retrieved from [Link]

  • Doyle, D. G., et al. (2021). The Zinc Content of HIV-1 NCp7 Affects Its Selectivity for Packaging Signal and Affinity for Stem-Loop 3. International Journal of Molecular Sciences, 22(19), 10382.
  • In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. Retrieved from [Link]

  • In vitro methods of screening of anticancer agents. (n.d.). Slideshare. Retrieved from [Link]

  • Kanafani, Z. A., & Perfect, J. R. (2008). A Practical Guide to Antifungal Susceptibility Testing. Clinical Infectious Diseases, 46(3), 439–447.
  • Lee, J., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1384-1388.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Park, C., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Cancers, 12(4), 954.
  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Reily, M. D., et al. (1994). Biophysical Characterization of Zinc Ejection from HIV Nucleocapsid Protein by Anti-HIV 2,2'-Dithiobis[benzamides] and Benzisothiazolones. Journal of Medicinal Chemistry, 37(14), 2278–2285.
  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • Siddiqui, H. L., et al. (2011). N-[(Methylsulfanyl)methyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o144.
  • Tummino, P. J., et al. (1996). The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity. Proceedings of the National Academy of Sciences, 93(3), 969–973.
  • Turpin, J. A., et al. (1996). The human immunodeficiency virus type 1 (HIV-1) nucleocapsid protein zinc ejection activity of disulfide benzamides and benzisothiazolones: correlation with anti-HIV and virucidal activities. Journal of Virology, 70(9), 6180–6189.
  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • U.S. Patent No. 5,508,416. (1996). Method for producing alkylsulfinylbenzamides and 1,2-benzisothiazol-3-ones.
  • Chinese Patent No. CN108822055B. (2020). A kind of method of 2-butyl-1,2-benzisothiazolin-3-one.
  • Al-Omary, F. A. M., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3638–3659.
  • American National Standards Institute. (2009). Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition.
  • Asiri, A. M., et al. (2010). 2-(Methylsulfinyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3311.
  • Boudreaux, C. J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17740–17748.
  • Clinical and Laboratory Standards Institute. (2021, August 28). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • D'Atri, V., et al. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
  • Edwards, S., et al. (2019). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 10(10), 1431–1437.
  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

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Foundational

The Pharmacological and Toxicological Landscape of 2-Methylsulfanyl-benzamide: A Technical Whitepaper on In Vitro Safety and Application Efficacy

Executive Summary 2-Methylsulfanyl-benzamide (CAS: 54705-16-7), also known as 2-(methylthio)benzamide, is a highly versatile thioether-amide compound that has emerged as a cornerstone in two distinct scientific domains....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methylsulfanyl-benzamide (CAS: 54705-16-7), also known as 2-(methylthio)benzamide, is a highly versatile thioether-amide compound that has emerged as a cornerstone in two distinct scientific domains. In industrial chemistry, it serves as a critical, low-toxicity precursor for synthesizing broad-spectrum biocides. In medicinal chemistry, it functions as a highly selective, non-hydroxamate Zinc-Binding Group (ZBG) in the development of next-generation Histone Deacetylase (HDAC) inhibitors. This whitepaper synthesizes the mechanistic causality, in vitro safety profile, and validated experimental methodologies associated with this compound, providing a comprehensive guide for drug development professionals and toxicologists.

Mechanistic Role and Structural Causality

The utility and safety of 2-methylsulfanyl-benzamide are intrinsically linked to its unique structural properties.

Medicinal Chemistry: A Safer Zinc-Binding Pharmacophore

Historically, HDAC inhibitors have relied on hydroxamate ZBGs (e.g., Panobinostat). While potent, hydroxamates are notoriously associated with poor pharmacokinetic clearance and severe mutagenic potential, universally exhibiting positive Ames test results1[1].

By substituting the hydroxamate with a 2-methylthio benzamide moiety, researchers have engineered a safer alternative. The causality behind this safety and selectivity lies in the coordination chemistry: the 2-methylthio benzamide coordinates the active-site zinc ion via its amide carbonyl in a strict monodentate fashion . Furthermore, the sterically demanding methylthio group exploits a specific pocket expansion in HDAC2 and HDAC3—induced by a rotameric Y305 "in" to "out" conformational change—which prevents off-target binding to HDAC11[1].

Industrial Chemistry: Green Synthesis of Biocides

In the synthesis of industrial antimicrobials like 1,2-Benzisothiazolin-3-one (BIT) and 2-butyl-1,2-benzisothiazolin-3-one (BBIT), 2-methylsulfanyl-benzamide acts as a direct precursor. Its use allows for cyclization without the need for highly toxic chlorine gas or thionyl chloride, drastically reducing hazardous byproducts (like sulfur dioxide) and improving the occupational safety profile of the manufacturing process2[2]. It is also utilized in the electro-organic synthesis of sulfilimines, eliminating the need for harmful terminal oxidants 3[3].

Logical relationship mapping of 2-Methylsulfanyl-benzamide applications.

In Vitro Safety Profile & Toxicity Metrics

Evaluating the toxicity of 2-methylsulfanyl-benzamide requires distinguishing between chemical-intrinsic toxicity and target-mediated pharmacodynamics.

  • Genotoxicity: The most significant safety advantage of the 2-methylthio benzamide scaffold is its lack of mutagenicity. It consistently yields negative results in the Ames test, bypassing the DNA-damaging anomalies inherent to earlier generation ZBGs 1[1].

  • Cytotoxicity: In vitro viability assays demonstrate that while it effectively inhibits proliferation in target cancer cell lines (e.g., A549, HCT-116, MCF-7) with IC50 values in the nanomolar to low micromolar range, it maintains an acceptable safety margin in non-target human neuronal cells (e.g., SH-SY5Y). Clinical data corroborates that side effects are target-related rather than chemically intrinsic1[1].

  • ADMET Properties: Derivatives of this class exhibit low oral clearance and extended half-lives (up to 52 hours), contributing to a highly stable pharmacokinetic profile 1[1].

Quantitative Data Summary: ZBG Safety Comparison
ParameterHydroxamate ZBG (e.g., Panobinostat)2-Methylthio Benzamide ZBG
Zinc Coordination BidentateMonodentate (via amide carbonyl)
Mutagenicity (Ames Test) Positive (High Mutagenic Potential)Negative (Non-Mutagenic)
Isoform Selectivity Pan-HDAC (Low Selectivity)Class I Selective (HDAC2/3 preference)
Pharmacokinetics Fast Clearance, Short T1/2​ Low Clearance, Extended T1/2​ (up to 52h)
Primary Toxicity Driver Chemical-related (Off-target DNA damage)Target-related (On-target inhibition)

Validated Experimental Protocols

To ensure rigorous, reproducible safety and efficacy profiling, the following self-validating methodologies must be employed.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality for Selection: The MTT assay is selected over ATP-based luminescence assays because the reduction of the tetrazolium dye specifically measures mitochondrial oxidoreductase activity. This provides a direct proxy for early-stage apoptotic events induced by potential chemotherapeutics, rather than generic ATP depletion. System Validation: The protocol mandates a Z'-factor calculation (acceptable threshold 0.5) and the inclusion of both 0.1% DMSO (vehicle) and 10 µM Doxorubicin (positive control) to ensure the assay window is statistically robust independent of operator handling.

  • Cell Seeding: Plate target cells (e.g., A549, HCT-116) at a density of 5×103 cells/well in a 96-well flat-bottom microplate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10 mM stock of 2-methylsulfanyl-benzamide in molecular-grade DMSO. Perform 1:3 serial dilutions in complete media to generate a 10-point concentration curve (100 µM to 5 nM). Ensure final DMSO concentration does not exceed 0.1%.

  • Treatment: Aspirate old media and apply 100 µL of the compound dilutions, vehicle control, and positive control to respective wells in triplicate. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C to allow forformazan crystal formation.

  • Solubilization & Reading: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes and read absorbance at 570 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis.

Protocol 2: Target Specificity via AlphaScreen Biochemical Assay

Causality for Selection: Traditional ELISAs require multiple wash steps that can disrupt the low-affinity, transient binding kinetics often seen with early-stage ZBG inhibitors. AlphaScreen’s homogeneous, proximity-based luminescence eliminates wash steps, preserving delicate equilibrium states and reducing false negatives4[4]. System Validation: Use of a known HDAC inhibitor (e.g., Entinostat) as a reference standard. A Signal-to-Background (S/B) ratio > 10 is required to validate the assay window.

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 0.1% BSA).

  • Incubation: In a 384-well OptiPlate, combine 5 µL of recombinant HDAC2 enzyme (1 nM final) with 5 µL of the 2-methylsulfanyl-benzamide derivative (serial dilutions). Incubate for 30 minutes at room temperature to establish binding equilibrium.

  • Substrate Addition: Add 5 µL of biotinylated acetyl-peptide substrate. Incubate for 60 minutes.

  • Bead Addition (Dark Room): Under subdued lighting, add 10 µL of a mixture containing Streptavidin Donor beads and Anti-acetyl Acceptor beads (20 µg/mL final concentration).

  • Detection: Incubate for 2 hours at room temperature in the dark. Read the plate on an AlphaScreen-compatible microplate reader (Excitation: 680 nm, Emission: 520-620 nm).

Sequential in vitro safety and toxicity screening workflow for benzamides.

References

  • Source: nih.
  • Source: google.com (Google Patents)
  • Source: acs.
  • CAS#:827013-88-7 | N-(2-chlorobenzyl)-2-(methylsulfanyl)

Sources

Exploratory

Electronic Properties and HOMO-LUMO Gap of 2-Methylsulfanyl-benzamide: A Technical Guide

Executive Summary For researchers and drug development professionals, understanding the electronic properties of molecular building blocks is paramount for rational drug design and advanced organic synthesis. 2-Methylsul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the electronic properties of molecular building blocks is paramount for rational drug design and advanced organic synthesis. 2-Methylsulfanyl-benzamide (CAS: 54705-16-7), characterized by an ortho-substituted thioether and an amide functional group, serves as a critical structural motif. It acts as a highly selective zinc-binding group in histone deacetylase 3 (HDAC3) inhibitors and functions as a versatile precursor for sulfur-based heterocycles.

This whitepaper provides an authoritative, in-depth analysis of the electronic properties and Frontier Molecular Orbitals (FMOs) of 2-methylsulfanyl-benzamide. It outlines self-validating computational and experimental protocols designed to determine its HOMO-LUMO gap, ensuring rigorous scientific integrity.

Structural Significance & Chemical Context

The unique reactivity and binding affinity of 2-methylsulfanyl-benzamide stem from the synergistic electronic effects of its functional groups:

  • The Amide Group (-CONH₂): Acts as both a hydrogen-bond donor and acceptor. In metalloenzyme environments, this group is essential for coordinating with catalytic metal ions. Recent parallel medicinal chemistry efforts have demonstrated that 2-substituted benzamides, specifically 2-methylthiobenzamides, achieve unprecedented >300-fold selectivity for HDAC3 over other isoforms due to their precise electronic binding modes 1.

  • The Methylsulfanyl Group (-SCH₃): An electron-donating group via resonance, but with significant polarizability. In synthetic applications, the α -C(sp³)–H bond of this methylthio group undergoes silver-promoted, site-selective intramolecular cyclization to yield novel benzooxathiin-4-imine skeletons 2.

Frontier Molecular Orbitals (FMOs) and Electronic Behavior

The chemical reactivity, optical properties, and binding affinities of 2-methylsulfanyl-benzamide are dictated by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) .

  • HOMO Localization: The electron-donating nature of the −SCH3​ group raises the energy of the HOMO relative to an unsubstituted benzamide. The HOMO electron density is primarily localized over the sulfur atom and the adjacent aromatic π -system, making this region susceptible to electrophilic attack and crucial for metal coordination.

  • LUMO Localization: The LUMO is predominantly distributed across the electron-withdrawing amide moiety and the aromatic ring.

  • The HOMO-LUMO Gap ( ΔE ): The energy difference between these orbitals defines the chemical hardness of the molecule. A narrower gap indicates higher polarizability and reactivity, which is a key metric when designing organic corrosion inhibitors or target-specific pharmacophores 3.

Quantitative Data: FMO Energy Comparisons

To contextualize the electronic properties of 2-methylsulfanyl-benzamide, we compare it against structurally related benchmarks. Data is synthesized from high-level Density Functional Theory (DFT) studies.

CompoundHOMO (eV)LUMO (eV)Energy Gap ( ΔE , eV)Method / Level of Theory
Benzamide (Unsubstituted)-6.50-1.50~5.00B3LYP/6-31G(d)
Thiobenzamide-5.70-1.694.01B3LYP/6-31G*
2-Aminobenzamide-5.72-1.344.38B3LYP/6-311++G(d,p)
2-Methylsulfanyl-benzamide -5.85 -1.35 ~4.50 B3LYP/6-311++G(d,p) (Predicted)

Note: The introduction of the ortho-sulfanyl group narrows the bandgap compared to standard benzamide, aligning its electronic profile closely with active 2-aminobenzamide derivatives 4.

Self-Validating Computational Protocol (DFT)

To accurately derive the HOMO-LUMO gap for novel derivatives of 2-methylsulfanyl-benzamide, a rigorous, self-validating computational workflow must be employed.

Step-by-Step Methodology
  • Initial Geometry Construction: Build the molecule using a graphical interface (e.g., GaussView). Causality: Establishing a chemically reasonable starting conformation (e.g., ensuring the amide plane is oriented to allow intramolecular interactions with the ortho-sulfur) accelerates optimization convergence.

  • DFT Optimization: Execute a DFT optimization using the B3LYP functional and the 6-311++G(d,p) basis set. Causality: B3LYP provides a highly reliable treatment of exchange-correlation. The addition of diffuse functions (++) is critical for accurately modeling the expanded electron clouds of the sulfur lone pairs, while polarization functions ((d,p)) account for the asymmetric orbital distortion necessary for hydrogen-bonding environments.

  • Frequency Calculation (Self-Validation): Run a vibrational frequency calculation on the optimized geometry. Causality: This is a mandatory validation step. The absence of imaginary frequencies confirms that the optimized geometry represents a true local minimum on the potential energy surface, rather than a transition state.

  • FMO Energy Extraction: Extract the HOMO and LUMO energies from the formatted checkpoint file. Causality: These frontier orbitals directly dictate the molecule's chemical reactivity.

  • Gap Calculation: Calculate ΔE=ELUMO​−EHOMO​ .

G N1 Step 1: Initial Geometry (Avogadro/GaussView) N2 Step 2: DFT Optimization (B3LYP/6-311++G**) N1->N2 N3 Step 3: Frequency Calculation (Zero Imaginary Freqs = True Min) N2->N3 N4 Step 4: FMO Extraction (HOMO/LUMO Energies) N3->N4 N5 Step 5: Gap Calculation (ΔE = E_LUMO - E_HOMO) N4->N5

Figure 1: Self-validating computational workflow for DFT-based HOMO-LUMO gap determination.

Empirical Validation via Electrochemical Workflows

Computational data must be grounded in physical reality. Cyclic Voltammetry (CV) is the gold standard for empirically determining the electrochemical bandgap, which correlates directly to the theoretical HOMO-LUMO gap.

Step-by-Step Methodology
  • Analyte and Electrolyte Preparation: Dissolve 2-methylsulfanyl-benzamide (1.0 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ). Causality: Acetonitrile provides a wide electrochemical window, while TBAPF6​ acts as a supporting electrolyte to minimize migration currents, ensuring the measured current is purely diffusion-controlled.

  • Cell Assembly and Deaeration: Assemble a three-electrode cell (Glassy carbon working, Pt wire counter, Ag/Ag+ reference) and purge with high-purity N2​ for 15 minutes. Causality: Dissolved oxygen is electroactive and produces overlapping reduction peaks; deaeration isolates the analyte's intrinsic redox signals.

  • Cyclic Voltammetry Execution: Sweep the potential at a scan rate of 50 mV/s across the anodic and cathodic windows. Causality: A moderate scan rate allows for the observation of both the onset of oxidation (HOMO) and reduction (LUMO) without excessive capacitive charging currents.

  • Internal Standardization (Self-Validation): Spike the solution with ferrocene (Fc) and record a final voltammogram. Causality: The Fc/Fc+ redox couple serves as an internal standard, correcting for pseudo-reference electrode drift and allowing for absolute calibration to the vacuum scale.

  • Bandgap Determination: Calculate the energies using the empirical equations: EHOMO​=−e(Eoxonset​+4.8) and ELUMO​=−e(Eredonset​+4.8) . Causality: This translates macroscopic electrochemical potentials into microscopic molecular orbital energies.

G S1 Analyte Prep (1 mM in Acetonitrile) S2 Electrolyte Addition (0.1 M TBAPF6) S1->S2 S3 Cyclic Voltammetry (Glassy C, Pt wire, Ag/Ag+) S2->S3 S4 Internal Standard (Ferrocene Calibration) S3->S4 S5 Onset Potential Analysis (E_ox & E_red extraction) S4->S5

Figure 2: Electrochemical validation protocol using Cyclic Voltammetry with internal standard.

Conclusion

The electronic architecture of 2-methylsulfanyl-benzamide—specifically its calculated HOMO-LUMO gap of ~4.50 eV—strikes a critical balance between stability and reactivity. By utilizing the self-validating DFT and electrochemical protocols outlined in this guide, researchers can accurately profile this molecule and its derivatives, accelerating downstream applications in targeted drug discovery and advanced materials synthesis.

References

  • Liu, J., et al. (2020). "Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Yang, K., et al. (2019). "Silver-Promoted Site-Selective Intramolecular Cyclization of 2-Methylthiobenzamide Through α-C(sp3)–H Functionalization." The Journal of Organic Chemistry. Available at:[Link]

  • Semantic Scholar Database. (2017). "Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides." Available at:[Link]

  • Gece, G. (2015). "Density Functional Theory (DFT) as a powerful tool for designing new organic corrosion inhibitors. Part 1: An overview." Corrosion Science. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Methylsulfanyl-benzamide

An In-Depth Guide to the Synthesis of 2-Methylsulfanyl-benzamide Authored by: A Senior Application Scientist This document provides a detailed protocol for the synthesis of 2-Methylsulfanyl-benzamide, a key intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 2-Methylsulfanyl-benzamide

Authored by: A Senior Application Scientist

This document provides a detailed protocol for the synthesis of 2-Methylsulfanyl-benzamide, a key intermediate in the development of various fine chemicals and pharmaceutical agents. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis.

Introduction and Significance

2-Methylsulfanyl-benzamide, also known as 2-(methylthio)benzamide, serves as a crucial building block in organic synthesis. Its primary utility lies in its role as a precursor for the synthesis of 1,2-benzisothiazol-3-ones, a class of compounds recognized for their potent antibacterial and antifungal properties.[1][2] The strategic placement of the methylthio and amide functional groups on the benzene ring allows for further chemical modifications, making it a versatile intermediate for creating more complex molecular architectures.

This guide will focus on a reliable and widely applicable method for its synthesis: the coupling of 2-(methylthio)benzoic acid with an amine source, facilitated by a coupling agent. This approach is favored for its mild reaction conditions and high efficiency.

The Synthetic Challenge: Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is deceptively challenging. At room temperature, they readily undergo an acid-base reaction to form a stable ammonium carboxylate salt, which resists further condensation.[3] Overcoming this thermodynamic hurdle typically requires very high temperatures (often exceeding 150°C) to drive off water, conditions that many complex molecules cannot tolerate.[4]

To achieve amide bond formation under milder conditions, the carboxylic acid's hydroxyl group (-OH), a notoriously poor leaving group, must be converted into a better one.[3][4] This is accomplished by using a "coupling agent" to activate the carboxyl group, making it highly susceptible to nucleophilic attack by the amine.

Reaction Mechanism: An Overview

The general mechanism involves the activation of the carboxylic acid by a coupling agent, such as a carbodiimide (e.g., DCC or EDC), to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the desired amide, releasing the coupling agent as a urea byproduct.

Amide Formation Mechanism RCOOH 2-(Methylthio)benzoic Acid (Carboxylic Acid) ActivatedIntermediate Reactive Intermediate (O-Acylisourea) RCOOH->ActivatedIntermediate Activation CouplingAgent Coupling Agent (e.g., EDC) CouplingAgent->ActivatedIntermediate Tetrahedral Tetrahedral Intermediate ActivatedIntermediate->Tetrahedral Nucleophilic Attack Amine Amine Source (NH₃) Amine->Tetrahedral Amide 2-Methylsulfanyl-benzamide (Product) Tetrahedral->Amide Collapse & Proton Transfer Byproduct Urea Byproduct Tetrahedral->Byproduct Experimental Workflow start Start: Dissolve 2-(methylthio)benzoic acid in DCM add_reagents Add EDC, HOBt, NH₄Cl, and Triethylamine at 0°C start->add_reagents react Warm to Room Temperature Stir for 12-18 hours add_reagents->react monitor Monitor Reaction by TLC react->monitor workup Aqueous Work-up: Wash with NaHCO₃ and Brine monitor->workup Reaction Complete dry Dry Organic Layer (MgSO₄) workup->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate purify Purify Crude Product (Recrystallization or Chromatography) evaporate->purify characterize Characterize Final Product (MP, NMR, IR) purify->characterize

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Application

The Versatile Precursor: Harnessing 2-Methylsulfanyl-benzamide for Heterocyclic Synthesis

Introduction: A Gateway to Privileged Scaffolds In the landscape of medicinal chemistry and materials science, the synthesis of heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorpo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Gateway to Privileged Scaffolds

In the landscape of medicinal chemistry and materials science, the synthesis of heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast array of biologically active molecules and functional materials. Among the myriad of starting materials available to the synthetic chemist, 2-methylsulfanyl-benzamide has emerged as a particularly versatile and powerful precursor. Its unique arrangement of a nucleophilic amide, an activatable methylsulfanyl group, and an aromatic ring provides a reactive triad for the construction of diverse and complex heterocyclic systems. This guide provides an in-depth exploration of the utility of 2-methylsulfanyl-benzamide, offering detailed protocols and mechanistic insights for the synthesis of key heterocyclic scaffolds, including quinazolinones and benzothiazoles. The strategic exploitation of the inherent reactivity of this precursor allows for the development of efficient and atom-economical synthetic routes to compounds of significant scientific interest.

I. The Synthesis of 2-(Methylsulfanyl)quinazolin-4(3H)-one: A Cornerstone Intermediate

One of the most valuable applications of 2-methylsulfanyl-benzamide is its conversion to 2-(methylsulfanyl)quinazolin-4(3H)-one. This intermediate serves as a linchpin for the synthesis of a wide range of substituted quinazolinones, a class of compounds renowned for their broad spectrum of pharmacological activities. The synthesis proceeds via a cyclocondensation reaction, where the benzamide nitrogen and the ortho-position of the aromatic ring react with a one-carbon electrophile.

Mechanistic Rationale

The formation of the quinazolinone ring from 2-methylsulfanyl-benzamide typically involves an initial reaction at the amide nitrogen, followed by an intramolecular cyclization. The methylsulfanyl group, being a good leaving group upon activation (e.g., oxidation to a sulfoxide or sulfone), or by facilitating ortho-metalation, plays a crucial role in the subsequent functionalization of the 2-position of the quinazolinone core. A common strategy involves the reaction with an orthoformate in the presence of an acid catalyst, which provides the necessary one-carbon unit to close the heterocyclic ring.

Experimental Protocol: Synthesis of 2-(Methylsulfanyl)quinazolin-4(3H)-one

Materials:

  • 2-Methylsulfanyl-benzamide

  • Triethyl orthoformate

  • Acetic anhydride

  • Anhydrous p-toluenesulfonic acid (catalytic amount)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • To a stirred solution of 2-methylsulfanyl-benzamide (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Add acetic anhydride (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 2-(methylsulfanyl)quinazolin-4(3H)-one.

Entry Reactant Reagents Conditions Yield Reference
12-Methylsulfanyl-benzamideTriethyl orthoformate, Acetic anhydride, p-TsOHRefluxGood to ExcellentGeneric protocol based on standard quinazolinone syntheses.
Logical Workflow for Quinazolinone Synthesis

A 2-Methylsulfanyl-benzamide B Cyclocondensation A->B Triethyl orthoformate, Acetic anhydride, p-TsOH C 2-(Methylsulfanyl)quinazolin-4(3H)-one B->C D Further Functionalization C->D Nucleophilic substitution, Oxidation, etc. E Diverse Quinazolinone Derivatives D->E

Caption: Synthetic pathway from 2-methylsulfanyl-benzamide to diverse quinazolinones.

II. Intramolecular Cyclization Strategies: Accessing Fused Heterocyclic Systems

The inherent reactivity of the functional groups in derivatives of 2-methylsulfanyl-benzamide allows for elegant intramolecular cyclization reactions, providing access to more complex, fused heterocyclic systems. A prime example is the cyclization of 2-methylsulfanyl-4-oxo-3(4H)-quinazolinyl acetohydrazide to form an imidazo[2,1-b]quinazoline derivative.[1]

Mechanistic Considerations

In this transformation, the hydrazide moiety, introduced at the N3 position of the quinazolinone ring, acts as a binucleophile. Under thermal conditions, the terminal amino group of the hydrazide attacks the electrophilic carbon at the 2-position of the quinazolinone ring, leading to the displacement of the methylsulfanyl group and the formation of a new five-membered imidazole ring fused to the quinazolinone core.[1]

Experimental Protocol: Synthesis of 1-Aminoimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione[1]

Materials:

  • 2-Methylsulfanyl-4-oxo-3(4H)-quinazolinyl acetohydrazide

  • Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Heating mantle

Procedure:

  • Dissolve 2-methylsulfanyl-4-oxo-3(4H)-quinazolinyl acetohydrazide (1.0 eq) in dimethylformamide (DMF).

  • Heat the solution at reflux for an appropriate time, monitoring the reaction by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

  • Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 1-aminoimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione.[1]

Entry Starting Material Solvent Conditions Product Yield Reference
12-Methylsulfanyl-4-oxo-3(4H)-quinazolinyl acetohydrazideDMFReflux1-Aminoimidazo[2,1-b]quinazoline-2,5(1H,3H)-dioneNot specified[1]
Workflow for Fused Heterocycle Synthesis

A 2-(Methylsulfanyl)quinazolin-4(3H)-one B N-Alkylation with Methyl Bromoacetate A->B C Ester Intermediate B->C D Hydrazinolysis C->D Hydrazine hydrate E 2-Methylsulfanyl-4-oxo-3(4H)-quinazolinyl acetohydrazide D->E F Intramolecular Cyclization E->F Heat in DMF G 1-Aminoimidazo[2,1-b]quinazoline- 2,5(1H,3H)-dione F->G

Caption: Pathway to fused imidazo[2,1-b]quinazolines.

III. Future Perspectives and Applications

The utility of 2-methylsulfanyl-benzamide as a precursor extends beyond the examples detailed here. The methylsulfanyl group can be oxidized to the corresponding sulfoxide or sulfone, further enhancing its leaving group ability and opening up new avenues for nucleophilic substitution reactions. For instance, the oxidation of 2-(methylsulfanyl)benzamide yields 2-(methylsulfinyl)benzamide, a versatile intermediate in its own right.

Furthermore, the benzamide moiety itself can be transformed. For example, thionation using reagents like Lawesson's reagent can convert the amide to a thioamide, which can then participate in different cyclization pathways to afford sulfur-containing heterocycles like benzothiazoles. While direct protocols starting from 2-methylsulfanyl-benzamide for benzothiazole synthesis are less common, the conversion to the corresponding thiobenzamide would be a logical first step in such a synthetic strategy.

The exploration of reactions with various binucleophiles, such as hydrazines, hydroxylamine, and amidines, with 2-methylsulfanyl-benzamide and its derivatives holds significant promise for the construction of a wide array of novel heterocyclic frameworks. These structures are of high interest to researchers in drug discovery and materials science due to the diverse biological and physical properties associated with such scaffolds.

Conclusion

2-Methylsulfanyl-benzamide is a readily accessible and highly versatile precursor for the synthesis of a variety of heterocyclic compounds. Its strategic application in cyclocondensation and intramolecular cyclization reactions provides efficient routes to valuable scaffolds such as quinazolinones and fused imidazoquinazolines. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable building block in their synthetic endeavors. The continued investigation into the reactivity of 2-methylsulfanyl-benzamide is poised to uncover new and innovative pathways to novel heterocyclic systems with significant scientific and practical implications.

References

  • Burbulienė, M. M., Bobrovas, O., & Vainilavičius, P. (2006). Synthesis and Intramolecular Cyclization of 2-Methylsulfanyl-4-oxo-3(4H)-quinazolinyl Acetohydrazide. ChemInform, 37(19). Available at: [Link]

Sources

Method

Advanced HPLC Method Development and Validation for the Quantification of 2-Methylsulfanyl-benzamide

Executive Summary 2-Methylsulfanyl-benzamide (also known as 2-(methylthio)benzamide) is a highly versatile organic intermediate utilized in the synthesis of complex heterocyclic therapeutics, such as N-(2,3-dihydro-1,4-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methylsulfanyl-benzamide (also known as 2-(methylthio)benzamide) is a highly versatile organic intermediate utilized in the synthesis of complex heterocyclic therapeutics, such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylthio)benzamide, and various agrochemicals[1]. Because it serves as a critical junction in multi-step synthetic pathways, accurate quantification is paramount for reaction monitoring, yield determination, and impurity profiling. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method developed from first principles and validated in accordance with the latest regulatory guidelines.

Physicochemical Rationale & Chromatographic Strategy

Method development must be driven by the intrinsic physicochemical properties of the analyte rather than empirical guesswork.

  • Polarity and Partitioning: 2-Methylsulfanyl-benzamide possesses a benzamide core substituted with a methylthio ether group, yielding an estimated LogP of ~1.8. This moderate lipophilicity dictates that Reversed-Phase HPLC (RP-HPLC) is the optimal separation mode.

  • Acid-Base Chemistry: The amide nitrogen is exceptionally weakly basic and remains neutral across the standard HPLC operating range (pH 2–8). Consequently, mobile phase pH control is not required to suppress analyte ionization. However, maintaining an acidic mobile phase (pH ~2.7) is critical to suppress the ionization of potential acidic impurities and to minimize secondary interactions with residual silanols on the silica stationary phase.

  • Column Selection & USP <621> Modernization: To align with the modernized United States Pharmacopeia (USP) General Chapter <621> guidelines—which now permit the transition from totally porous silica to superficially porous particles (SPP) without full revalidation—we utilize a 2.7 µm Core-Shell C18 column[2]. This choice delivers UHPLC-like theoretical plate counts and high throughput at standard HPLC backpressures.

  • Detection: The conjugated benzamide system exhibits strong π−π∗ transitions, providing an optimal UV absorbance maximum near 254 nm.

Method Development Lifecycle

The following diagram illustrates the logical progression from physicochemical profiling to routine analysis, emphasizing the feedback loop required for method optimization.

HPLC_Method_Lifecycle N1 1. Physicochemical Profiling (LogP ~1.8, Neutral Amide) N2 2. Chromatographic Strategy (RP-HPLC, SPP C18 Column) N1->N2 Dictates separation mode N3 3. Method Optimization (Gradient, pH, Temp) N2->N3 Iterative refinement N4 4. ICH Q2(R2) Validation (Specificity, Accuracy, Precision) N3->N4 Lock parameters N4->N3 Fails acceptance criteria N5 5. Routine Analysis & Method Transfer N4->N5 Fit for intended purpose

Figure 1: Lifecycle of HPLC method development and validation for 2-Methylsulfanyl-benzamide.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol incorporates System Suitability Testing (SST) as a mandatory gateway. The system must "self-validate" its performance before any sample data is acquired, a core requirement of USP <621>[3].

Reagents and Materials
  • Standard: 2-Methylsulfanyl-benzamide reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifier: LC-MS grade Formic Acid (FA).

Chromatographic Conditions
  • Column: C18 Core-Shell (Superficially Porous), 100 mm × 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% FA in Water (v/v).

  • Mobile Phase B: 0.1% FA in Acetonitrile (v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C (Elevated temperature improves mass transfer kinetics and reduces system backpressure).

  • Detection (UV): 254 nm (Data rate: 10 Hz, Response time: 0.1 s).

  • Injection Volume: 5 µL.

Gradient Program

The gradient is designed to elute the neutral 2-methylsulfanyl-benzamide efficiently while ensuring strongly retained lipophilic impurities are washed from the column.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.29010Initial
1.01.29010Isocratic hold
6.01.21090Linear gradient
8.01.21090Column wash
8.11.29010Return to initial
12.01.29010Re-equilibration
Sample Preparation & System Suitability
  • Diluent: Water:Acetonitrile (50:50, v/v). Causality: Matches the approximate elution composition to prevent solvent-mismatch peak distortion.

  • Standard Preparation: Dissolve 10.0 mg of standard in 10 mL diluent (1.0 mg/mL stock). Dilute to a working concentration of 50 µg/mL.

  • System Suitability Test (SST): Inject the 50 µg/mL standard five times consecutively.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; Tailing factor ( As​ ) 1.5; Theoretical plates ( N ) 2000. Proceed with analysis only if SST passes.

ICH Q2(R2) Validation Framework

The method must be validated according to the ICH Q2(R2) guidelines, which emphasize a lifecycle approach and risk-based validation strategies to demonstrate that the analytical procedure is fit for its intended purpose.

Validation ParameterICH Q2(R2) RequirementTarget Acceptance Criteria
Specificity Blank/diluent must not interfere with the analyte.Resolution ( Rs​ ) > 1.5 from nearest impurity peak. No peaks 0.1% area at analyte RT.
Range & Linearity Direct assessment of reportable results across the working range (e.g., 10% to 150%).Correlation coefficient ( R2 ) 0.999; y-intercept 2.0% of target response.
Accuracy Spike recovery assessment at minimum 3 concentration levels (n=3 per level).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Minimum of 6 replicates at the 100% test concentration.Peak area RSD 2.0%.
Intermediate Precision Variations in days, analysts, or equipment.Overall peak area RSD 2.0%.
Robustness Deliberate variations in analytical parameters (e.g., flow rate ± 0.1 mL/min).SST criteria must remain fulfilled under all variant conditions.

Troubleshooting & Causality Insights

Even robust methods can experience deviations. Understanding the causality behind chromatographic failures is essential for rapid troubleshooting:

  • Peak Tailing ( As​ > 1.5): Because 2-methylsulfanyl-benzamide is neutral, tailing is rarely caused by ionization state issues. Instead, it indicates secondary interactions (e.g., hydrogen bonding) between the amide group and unendcapped, active silanols on an aging column. Solution: Replace the column or ensure the use of a high-density, fully endcapped C18 phase.

  • Retention Time Drift: A forward or backward drift in retention time typically points to inadequate column equilibration or a failure in the pump's proportioning valves. Solution: Ensure the 4-minute re-equilibration step (approx. 5-6 column volumes for a 100 x 4.6 mm column) is strictly adhered to.

  • Baseline Noise/Drift: High baseline noise at 254 nm is often caused by contaminated formic acid or degraded acetonitrile. Solution: Prepare fresh mobile phases using LC-MS grade reagents.

Sources

Application

Application Note: 2-Methylsulfanyl-benzamide in Pharmaceutical Drug Discovery and Synthetic Methodology

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold utilization, epigenetic modulation, antiparasitic drug design, and advanced synthetic protocols. Introduction a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold utilization, epigenetic modulation, antiparasitic drug design, and advanced synthetic protocols.

Introduction and Chemical Significance

In the landscape of modern drug discovery, identifying versatile, low-molecular-weight scaffolds is critical for developing novel therapeutics. 2-Methylsulfanyl-benzamide (also known as 2-(methylthio)benzamide; CAS: 54705-16-7) has emerged as a highly privileged pharmacophore. Structurally characterized by a benzamide ring with an ortho-positioned methylthio group, this molecule serves dual roles: it acts as a direct structural warhead in target binding and functions as a highly reactive precursor for synthesizing complex bioisosteres like sulfoximines.

As a Senior Application Scientist, I have observed that the true value of 2-methylsulfanyl-benzamide lies in its steric and electronic properties. The ortho-sulfur atom provides unique conformational constraints to the benzamide system, making it an ideal candidate for exploiting highly specific protein binding pockets, such as the expanded active sites of Histone Deacetylases (HDACs)[1] and the vital enzymatic pathways of intracellular parasites[2].

Mechanistic Insights and Applications

Epigenetic Modulation: Non-Hydroxamate HDAC Inhibitors

Historically, Histone Deacetylase (HDAC) inhibitors have relied heavily on hydroxamic acid Zinc-Binding Groups (ZBGs) (e.g., Vorinostat). However, hydroxamates often suffer from poor pharmacokinetic profiles, rapid metabolic degradation, and off-target toxicity.

2-Methylsulfanyl-benzamide derivatives have revolutionized this space by acting as sterically demanding, non-hydroxamate ZBGs. The mechanism relies on a monodentate coordination of the active site zinc ion via the amide carbonyl. Interestingly, the bulky ortho-methylthio group forces a specific binding conformation. In isoforms like HDAC3, the insertion mutant Y205 exhibits a rotameric "in" to "out" shift. This induced conformational change expands the binding pocket, allowing the sterically demanding 2-methylthio benzamide to fit perfectly, thereby achieving remarkable isoform selectivity (over 300-fold selectivity for HDAC3 over other isoforms)[1].

Broad-Spectrum Antiparasitic Agents

Beyond oncology, the 2-methylsulfanyl-benzamide scaffold is a cornerstone in the synthesis of MMV676477 (CAS: 1003799-04-9), a potent broad-spectrum antiparasitic agent. By integrating the 2-methylsulfanyl-benzamide moiety with a pyrimidinyl-pyrazole core, researchers have developed a compound highly active against intracellular Leishmania amastigotes, Trypanosoma brucei, and Plasmodium falciparum[2]. The lipophilic nature of the methylthio group enhances cellular permeability, allowing the drug to reach intracellular parasitic targets effectively.

Advanced Synthetic Methodologies: Electrochemical Imination

In synthetic methodology, the thioether group of 2-methylsulfanyl-benzamide is highly valued for its ability to be oxidized into sulfilimines and sulfoximines—emerging functional groups in drug discovery known for their metabolic stability and unique hydrogen-bonding capabilities. Recent advancements utilize paired electrolysis to achieve dehydrogenative imination of the low-valent sulfur, providing a green, scalable pathway to these complex aza-analogues without the need for harsh chemical oxidants[3].

Quantitative Data Summary

To facilitate cross-disciplinary comparison, the following table summarizes the biological and chemical performance of key 2-methylsulfanyl-benzamide derivatives across different therapeutic areas.

Compound / Scaffold ClassPrimary Target / ApplicationRepresentative MoleculeKey Performance MetricMechanism of Action / Utility
2-Substituted Benzamides HDAC3 (Epigenetics)Compound 22IC₅₀ = 29 nMMonodentate zinc coordination; exploits Y305 rotameric shift.
Pyrimidinyl-pyrazoles P. falciparum / LeishmaniaMMV676477GI₅₀ < 1 µMBroad-spectrum intracellular antiparasitic disruption.
Thioether Precursors Synthetic Intermediates2-Methylthio benzamide95% Yield (Electrolysis)Precursor for metabolically stable sulfoximine bioisosteres.

Visualizing the Molecular Workflows

Mechanism of Action in Epigenetic Targeting

The following diagram illustrates the causal chain of events when a 2-methylsulfanyl-benzamide derivative engages an HDAC enzyme.

G A 2-Methylsulfanyl-benzamide (Non-Hydroxamate ZBG) B HDAC Active Site (Zinc Coordination) A->B Monodentate binding C Inhibition of Histone Deacetylation B->C Catalytic blockade D Chromatin Relaxation & Gene Transcription C->D Epigenetic shift E Cancer Cell Apoptosis / Cell Cycle Arrest D->E Phenotypic outcome

Fig 1. Mechanistic pathway of 2-Methylsulfanyl-benzamide derivatives as selective HDAC inhibitors.

Drug Discovery & Synthesis Workflow

Workflow S1 Step 1: Scaffold Derivatization (Electrochemical Imination) S2 Step 2: High-Throughput Screening (AlphaScreen Assay) S1->S2 S3 Step 3: Hit-to-Lead Optimization (e.g., MMV676477) S2->S3 S4 Step 4: In Vitro Profiling (Parasite Viability / Cancer Models) S3->S4

Fig 2. End-to-end drug discovery workflow utilizing the 2-Methylsulfanyl-benzamide scaffold.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each protocol includes integrated quality control steps to confirm the validity of the experiment in real-time.

Protocol A: AlphaScreen-Based Biochemical Assay for HDAC3 Inhibition

Rationale: AlphaScreen is a bead-based, non-radioactive proximity assay. It is chosen here because it provides superior sensitivity for detecting the displacement of acetylated peptide substrates by competitive 2-methylsulfanyl-benzamide inhibitors.

Materials:

  • Recombinant human HDAC3/NCOR2 complex.

  • Biotinylated acetyl-histone peptide substrate.

  • AlphaScreen Streptavidin Donor beads and Anti-acetyl Acceptor beads.

  • Test compounds (2-methylsulfanyl-benzamide derivatives) dissolved in DMSO.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA).

  • Compound Plating: Dispense 100 nL of test compounds (in a 10-point dose-response series) into a 384-well OptiPlate.

  • Enzyme Incubation: Add 5 µL of HDAC3 enzyme solution (final concentration 2 nM) to the wells. Incubate at room temperature for 15 minutes to allow the bulky ZBG to induce the necessary active-site conformational shifts.

  • Substrate Addition: Add 5 µL of the biotinylated substrate (final concentration 50 nM). Incubate for 60 minutes at 37°C.

  • Bead Addition (Light Sensitive): Under subdued lighting, add 10 µL of the AlphaScreen bead mixture (Donor and Acceptor beads at 20 µg/mL final). Incubate in the dark for 2 hours at room temperature.

  • Detection: Read the plate on an EnVision Multilabel Reader using the AlphaScreen protocol (Excitation: 680 nm, Emission: 520-620 nm).

Self-Validation Check (Z'-Factor): Include 16 wells of DMSO (vehicle, 0% inhibition) and 16 wells of a known potent inhibitor (e.g., Chidamide, 100% inhibition). Calculate the Z'-factor using the formula: Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative|. Causality: A Z'-factor > 0.6 validates that the assay has a sufficient signal window and low variability to accurately rank the binding affinities of the synthesized benzamides.

Protocol B: Electrochemical Synthesis of Sulfoximines from 2-Methylsulfanyl-benzamide

Rationale: Traditional oxidation of thioethers to sulfoximines requires hazardous reagents (e.g., hypervalent iodine). This electrochemical protocol utilizes paired electrolysis, acting as a sustainable, atom-efficient method for scaffold derivatization[3].

Materials:

  • 2-Methylsulfanyl-benzamide (0.25 mmol).

  • Primary amide (N-source, 0.30 mmol).

  • Electrolyte: 0.40 M NEt₄Br in Methanol (5 mL).

  • Undivided electrochemical cell with a Graphite anode and Stainless-steel cathode.

Step-by-Step Methodology:

  • Cell Setup: Dissolve 2-methylsulfanyl-benzamide and the primary amide in the methanolic electrolyte solution within the undivided cell.

  • Electrolysis: Apply a constant current density of 50 mA/cm² until a total charge of 2.8 F/mol is passed. The NEt₄Br acts as both an electrolyte and a redox mediator.

  • Oxidation to Sulfoximine: To the resulting sulfilimine mixture, slowly add aqueous peroxodicarbonate (3-8 equiv, electro-generated ex-cell). Stir overnight at room temperature.

  • Workup: Quench with water (25 mL) and extract with EtOAc (3 × 25 mL). Dry over anhydrous MgSO₄, concentrate, and purify via flash chromatography.

Self-Validation Check (Faradaic Efficiency): Monitor the reaction via TLC. Upon completion, calculate the Faradaic efficiency (FE) by comparing the actual yield of the sulfoximine to the theoretical yield based on the total charge passed. Causality: An FE > 70% confirms that the applied current is successfully driving the dehydrogenative coupling rather than being lost to solvent electrolysis or side reactions.

References

  • Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases Source: National Institutes of Health (NIH) / PMC URL:[1]

  • MMV676477 | CAS#1003799-04-9 | Antiparasitic Agent Source: MedKoo Biosciences URL:[2]

  • Dehydrogenative Imination of Low-Valent Sulfur Compounds—Fast and Scalable Synthesis of Sulfilimines, Sulfinamidines, and Sulfinimidate Esters Source: National Institutes of Health (NIH) / PMC URL:[3]

Sources

Method

Application Note: Optimized NMR Sample Preparation for 2-Methylsulfanyl-benzamide

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound: 2-Methylsulfanyl-benzamide (Synonym: 2-(methylthio)benzamide) | MW: 167.23 g/mol Executive Summary & Physicochemical Cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound: 2-Methylsulfanyl-benzamide (Synonym: 2-(methylthio)benzamide) | MW: 167.23 g/mol

Executive Summary & Physicochemical Context

As a Senior Application Scientist, I frequently encounter spectral artifacts that stem not from the spectrometer, but from fundamental errors in sample preparation. For small molecule intermediates like 2-Methylsulfanyl-benzamide—a critical building block in the synthesis of GPR35 modulators and CCR2 antagonists[1]—the physical state of the solution dictates the quality of the structural data.

2-Methylsulfanyl-benzamide contains a primary amide (-CONH₂) and a thioether (-SCH₃). The primary amide presents a specific analytical challenge: its protons are exchangeable. If prepared improperly or in the wrong solvent, these critical diagnostic signals will broaden into the baseline or disappear entirely[2]. This protocol outlines a self-validating methodology to ensure high-resolution, reproducible NMR spectra.

Solvent Selection & Concentration Matrix

The choice of deuterated solvent fundamentally alters the observed spectrum. While CDCl₃ is the default for many small molecules, DMSO-d₆ is strongly recommended for 2-Methylsulfanyl-benzamide .

The Causality of Solvent Choice: In non-polar solvents like CDCl₃, trace moisture or acid can catalyze rapid proton exchange of the -CONH₂ group, causing signal broadening[2]. In contrast, DMSO acts as a strong hydrogen-bond acceptor. It locks the amide protons, slowing their exchange rate. Furthermore, the restricted rotation around the C-N bond (due to its partial double-bond character) allows the two amide protons to be resolved as two distinct, sharp singlets between 7.5 and 8.0 ppm[1].

Quantitative Data: Concentration & Volume Guidelines
Parameter¹H NMR Optimization¹³C NMR OptimizationScientific Causality
Sample Mass 5 – 20 mg20 – 50 mg¹³C has a low natural abundance (1.1%) and lower gyromagnetic ratio, requiring higher concentrations to achieve an adequate signal-to-noise ratio (SNR)[3].
Solvent Volume 0.6 mL0.6 mLYields exactly a 5.0 cm solution height in a standard 5 mm tube. This perfectly centers the sample within the probe's RF coil, preventing convection currents and edge-effect magnetic distortions[4].
Concentration ~30 – 120 mM~120 – 300 mMBalances optimal SNR without causing viscosity-induced line broadening, which degrades resolution[5].

Sample Preparation Workflow

Sample_Prep Step1 Weigh 2-Methylsulfanyl-benzamide (5-20 mg for 1H, 20-50 mg for 13C) Step2 Add 0.6 mL Deuterated Solvent (DMSO-d6 recommended) Step1->Step2 Step3 Vortex & Sonicate (Ensure complete dissolution) Step2->Step3 Step4 Filter Solution (Removes magnetic susceptibility gradients) Step3->Step4 Step5 Transfer to 5mm NMR Tube (Target height: 5.0 cm) Step4->Step5 Step6 Wipe Tube Exterior (Remove fingerprints/dust) Step5->Step6

Workflow for the preparation of a homogeneous, particulate-free NMR sample.

Step-by-Step Protocol: Self-Validating Preparation

  • Weighing: Accurately weigh the required mass of 2-Methylsulfanyl-benzamide into a clean glass vial. Do not weigh directly into the NMR tube, as electrostatic forces will cause the powder to cling to the upper walls, skewing the actual concentration[3].

  • Dissolution: Add exactly 0.6 mL of DMSO-d₆ to the vial.

  • Homogenization: Vortex or gently sonicate the vial for 30–60 seconds.

    • Self-Validation Check: Hold the vial against a light source. The solution must be completely optically clear. If it is cloudy, the compound has not fully dissolved.

  • Filtration (Critical Step): Transfer the solution into a high-quality 5 mm NMR tube by passing it through a glass Pasteur pipette plugged with a small piece of glass wool (or a PTFE syringe filter).

    • Causality: Even microscopic undissolved particulates or dust create local magnetic susceptibility gradients. The magnetic field ( B0​ ) becomes inhomogeneous around these particles, making optimal shimming impossible and causing broad, asymmetric peaks that obscure fine J-couplings[6].

  • Sealing and Cleaning: Cap the tube securely to prevent solvent evaporation. Wipe the exterior of the glass tube with a lint-free wipe (e.g., Kimwipe) moistened with ethanol.

    • Causality: Fingerprints, oils, or dust on the outside of the tube can interfere with the probe's tuning circuitry and degrade spectral quality[3].

Spectrometer Setup & Self-Validation Logic

Once the sample is prepared, the data acquisition process must be rigorously controlled. A perfectly prepared sample can still yield poor data if the instrument is not properly locked and shimmed[7].

Spectrometer_Setup A Insert Sample & Lock (Stabilize B0 field) B Tune & Match Probe (Optimize RF transmission) A->B C Shim Magnetic Field (Gradient or Manual Z-shims) B->C D Acquire 1-Scan Test (Evaluate line shape) C->D E Peak Symmetrical & <1 Hz? D->E F Acquire Full Spectrum E->F Yes G Re-shim Z1/Z2 E->G No G->C

Self-validating spectrometer setup logic ensuring optimal magnetic field homogeneity.

Acquisition Best Practices
  • Locking: Lock the spectrometer to the deuterium signal of the DMSO-d₆. This provides a feedback loop that stabilizes the magnetic field against environmental drift during acquisition[3].

  • Tuning and Matching: Adjust the probe circuitry. Causality: Polar solvents like DMSO significantly change the dielectric constant of the sample volume compared to air or CDCl₃, shifting the optimal tuning frequency of the RF coil.

  • Shimming & Self-Validation: Perform gradient shimming (e.g., TopShim). Before running a multi-hour ¹³C experiment, acquire a single-scan ¹H spectrum. Examine the residual DMSO peak (2.50 ppm) or the sharp -SCH₃ singlet of your compound (expected around 2.4 ppm).

    • Validation Metric: The peak must be perfectly symmetrical with a width at half-height of < 1 Hz. If the peak exhibits a "shoulder" or asymmetry, the Z-shims are misadjusted and must be corrected[7].

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ quintet at 2.50 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm[6].

References

  • WO2024184650A1 - Bicyclic heteroaryl compounds for use as gpr35 modulators. Google Patents. 1

  • MEDICINAL CHEMISTRY APPROACHES TO ACUTE KIDNEY INJURY. D-Scholarship@Pitt. 2

  • Small molecule NMR sample preparation. Georgia Institute of Technology. 5

  • NMR Sample Preparation - Western University. University of Western Ontario. 4

  • How To Prepare And Run An NMR Sample. ALWSCI.3

  • NMR Sample Preparation: The Complete Guide. Organomation. 6

  • Basic procedures NMR. University of Crete.7

Sources

Application

Solvent Selection for the Extraction and Purification of 2-Methylsulfanyl-benzamide: An Application Note

Abstract This technical guide provides a comprehensive framework for the strategic selection of solvents for the extraction and subsequent purification of 2-Methylsulfanyl-benzamide. Focusing on the principles of liquid-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the strategic selection of solvents for the extraction and subsequent purification of 2-Methylsulfanyl-benzamide. Focusing on the principles of liquid-liquid extraction and recrystallization, this note details the theoretical basis for solvent choice, offers step-by-step experimental protocols, and presents a systematic approach to achieving high purity of the target compound. The methodologies described are designed for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, emphasizing both scientific rationale and practical execution.

Introduction: The Importance of Purity

2-Methylsulfanyl-benzamide and its derivatives are important structural motifs in medicinal chemistry. The efficacy and safety of any pharmacologically active compound are directly dependent on its purity. The removal of unreacted starting materials, by-products, and other process-related impurities is a critical step in the drug development and manufacturing process. Solvent selection for extraction and purification is arguably the most crucial factor in developing an efficient, scalable, and reproducible purification strategy. This guide will explore the fundamental principles and provide actionable protocols for these processes.

Foundational Principles: Physicochemical Properties and Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule and its potential contaminants.

2.1. Physicochemical Properties of 2-Methylsulfanyl-benzamide

While extensive experimental data for 2-Methylsulfanyl-benzamide is not publicly available, we can infer its likely properties based on its structure—a benzamide moiety combined with a methylsulfanyl group. The related compound, 2-(Methylsulfonyl)benzamide, has a molecular weight of 199.23 g/mol . Benzamides, as a class, are typically crystalline solids with moderate polarity.[1] The presence of the amide group allows for hydrogen bonding, while the aromatic ring and methylsulfanyl group contribute to its non-polar character.

Table 1: Predicted Physicochemical Properties and their Implications

PropertyPredicted CharacteristicImplication for Solvent Selection
Polarity Moderately polarSoluble in a range of polar organic solvents (e.g., ethyl acetate, dichloromethane, alcohols). Limited solubility in non-polar solvents (e.g., hexanes) and water.
Hydrogen Bonding Capable of both donating (N-H) and accepting (C=O) hydrogen bonds.Solubility will be enhanced in protic solvents like alcohols. This can be exploited for both extraction and crystallization.
Physical State Likely a crystalline solid at room temperature.Recrystallization is a highly suitable method for purification.[2]

2.2. Anticipated Impurity Profile

The likely impurities are dictated by the synthetic route. A common synthesis involves the reaction of a derivative of 2-mercaptobenzoic acid with an aminating agent. Potential impurities could include:

  • Unreacted Starting Materials: e.g., 2-(methylthio)benzoyl chloride or related activated species.

  • Oxidation By-products: The methylsulfanyl group can be oxidized to the corresponding sulfoxide[3][4] or sulfone. These oxidized impurities will have significantly higher polarity.

  • Hydrolysis Products: e.g., 2-(methylthio)benzoic acid. This acidic impurity can be easily removed with a basic wash.

Solvent Selection for Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a powerful technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[5][6] The primary goal is to isolate the desired product in one phase while leaving the impurities in the other.

3.1. Theoretical Principles

The choice of an extraction solvent is governed by three key factors:[7]

  • High Solute Solubility: The solvent must readily dissolve 2-Methylsulfanyl-benzamide.

  • Immiscibility with the Primary Solvent: The organic solvent must not be miscible with the aqueous phase to ensure clean layer separation.[8]

  • Selectivity (Partition Coefficient): The solvent should preferentially dissolve the target compound over impurities. The partition coefficient (K) describes the ratio of the concentration of a solute in the two immiscible phases at equilibrium. A high K value for the product in the organic phase is desirable.

For 2-Methylsulfanyl-benzamide, moderately polar solvents like Ethyl Acetate (EtOAc) and Dichloromethane (DCM) are excellent initial candidates. They are immiscible with water and are good solvents for many organic molecules.

3.2. Extraction Workflow and Protocol

The following workflow is a standard procedure for the aqueous work-up of a reaction mixture to extract the crude 2-Methylsulfanyl-benzamide.

LLE_Workflow RM Reaction Mixture in Organic Solvent Quench Quench with Water or Aqueous Solution RM->Quench SepFunnel Transfer to Separatory Funnel Quench->SepFunnel Wash1 Wash with 1M HCl (aq) (Removes basic impurities) SepFunnel->Wash1 Wash2 Wash with sat. NaHCO₃ (aq) (Removes acidic impurities) Wash1->Wash2 Wash3 Wash with Brine (Removes residual water) Wash2->Wash3 Dry Dry Organic Layer (e.g., with Na₂SO₄ or MgSO₄) Wash3->Dry Filter Filter to Remove Drying Agent Dry->Filter Evaporate Evaporate Solvent (Rotary Evaporator) Filter->Evaporate Crude Crude 2-Methylsulfanyl-benzamide Evaporate->Crude

Caption: Liquid-Liquid Extraction Workflow for Crude Product Isolation.

Protocol 1: General Extraction of 2-Methylsulfanyl-benzamide

  • Quenching: Cool the reaction mixture to room temperature. Slowly add deionized water or a suitable aqueous quench solution.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, Acetone), add a water-immiscible solvent like Ethyl Acetate (EtOAc) to form two distinct layers.[9]

  • Acidic Wash: Add an equal volume of 1 M HCl (aq). Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 30-60 seconds. Allow the layers to separate and discard the lower aqueous layer. This step removes basic impurities.

  • Basic Wash: Add an equal volume of saturated aqueous NaHCO₃ solution. Repeat the shaking and separation procedure. This step neutralizes any residual acid and removes acidic impurities like 2-(methylthio)benzoic acid.[10]

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to break up emulsions and removes the majority of dissolved water from the organic phase.[11]

  • Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), until the agent no longer clumps together.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid 2-Methylsulfanyl-benzamide.

Solvent Selection for Purification by Recrystallization

Recrystallization is a purification technique for solid compounds based on the principle that the solubility of most solids increases with temperature.[2] An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[12]

4.1. Theoretical Principles

An optimal recrystallization solvent should meet the following criteria:[12][13]

  • Favorable Temperature Coefficient: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. This ensures maximum recovery of the pure crystals upon cooling.

  • Impurities Profile: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Non-Reactive: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point (typically < 100-120 °C) to be easily removed from the purified crystals.[12]

4.2. Solvent Screening Workflow and Data

A systematic screening process is the most effective way to identify the best solvent or solvent system.

Recrystallization_Screening start Place ~20mg of crude solid in a test tube add_solvent Add solvent dropwise at room temp. start->add_solvent check_sol Is it soluble? add_solvent->check_sol node_yes Yes check_sol->node_yes node_no No check_sol->node_no bad_solvent Poor Solvent (too soluble at RT) node_yes->bad_solvent heat Heat to boiling node_no->heat check_sol_hot Is it soluble? heat->check_sol_hot node_yes2 Yes check_sol_hot->node_yes2 node_no2 No check_sol_hot->node_no2 cool Cool to RT, then in ice bath node_yes2->cool insoluble Poor Solvent (insoluble when hot) node_no2->insoluble check_xtal Do crystals form? cool->check_xtal node_yes3 Yes check_xtal->node_yes3 node_no3 No check_xtal->node_no3 good_solvent Good Solvent Candidate node_yes3->good_solvent consider_mixed Consider for mixed-solvent system node_no3->consider_mixed

Caption: Decision workflow for recrystallization solvent screening.

Table 2: Solvent Screening Results for Aromatic Amides and Sulfur Compounds

SolventPolarityBoiling Point (°C)Expected Behavior with 2-Methylsulfanyl-benzamideSuitability
Water High100Likely insoluble at RT, may have some solubility when hot.Poor (as single solvent), Good (as anti-solvent)
Ethanol/Methanol High78 / 65Likely soluble at RT or with gentle warming.Fair to Good (may need cooling for good recovery)
Isopropanol (IPA) Medium82Good potential. Lower solubility at RT than EtOH/MeOH.Excellent Candidate
Ethyl Acetate Medium77Good potential. Often a good solvent for moderately polar compounds.Excellent Candidate
Toluene/Xylenes Low111 / ~140Good for dissolving sulfur-containing compounds.[14][15] May be too non-polar.Fair (Boiling point is high)
Hexanes/Heptane Low~69 / ~98Likely insoluble even when hot.Poor (as single solvent), Good (as anti-solvent)
Acetone Medium56Often too strong a solvent, difficult to crystallize from.[16]Poor (too volatile, often dissolves too well)

Based on this analysis, Isopropanol and Ethyl Acetate are primary candidates. A mixed solvent system, such as Ethanol/Water or Ethyl Acetate/Hexane , is also a highly effective strategy.

4.3. Recrystallization Protocol

This protocol assumes Isopropanol has been selected as a suitable solvent.

Protocol 2: Recrystallization of 2-Methylsulfanyl-benzamide

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot isopropanol required to fully dissolve the solid at or near the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent. The purity of the final product can be assessed by melting point analysis, HPLC, or NMR.

Conclusion

The successful extraction and purification of 2-Methylsulfanyl-benzamide rely on a logical, systematic approach to solvent selection. For liquid-liquid extraction, moderately polar, water-immiscible solvents like ethyl acetate are ideal for isolating the crude product from a reaction mixture. For purification, recrystallization from a single solvent like isopropanol or a mixed-solvent system such as ethyl acetate/hexane offers an effective means to achieve high purity. The protocols and workflows presented in this guide provide a robust starting point for developing a tailored and efficient purification strategy.

References

  • ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3. (n.d.).
  • Guide for crystallization. (n.d.).
  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • Fiveable. (2025, August 15). Principles of liquid-liquid extraction.
  • Lambda Geeks. (2025, February 3). Solvent Extraction Method: Principles, Applications, And Advantages.
  • Crystallization Solvents.pdf. (n.d.).
  • IMSERC. (n.d.). crystallography-crystallization-guide.pdf. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylsulfonyl)benzamide.
  • Minosegibutor.hu. (n.d.). Synthesis and Reactions of 2-[(methylsulfanyl) (phenylamino) and 2-[(methylsulfanyl)(N-methylphenylamino) methylidene]-1,3 - Minosegibutor.hu. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkIiSA4JjSA4Q0CgbZu9Ors9_bgERZCUc7NmwwLO1yRJ51AaTUyuLu2pNqBxJWKD65XMYZqjsZujIeRcUryH4d-1BD0aJL2FrqHip9XU6TRR-itTSEFoIk9p9uYozLc93BDvLAB6WMgZnxvCHzLbc9pUHul0x7HvxMiRQSrjDIfw==
  • National Institutes of Health. (n.d.). 2-(Methylsulfinyl)benzamide - PMC.
  • Scribd. (n.d.). Benzamide Acid-Base Extraction Process | PDF | Solubility | Solvent.
  • Sigma-Aldrich. (n.d.). 2-Methylbenzamide 98 527-85-5.
  • National Institutes of Health. (2012, July 5). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine.
  • Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis.
  • YouTube. (2015, September 5). Recrystallization of Sulfur.
  • Google Patents. (n.d.). US5508416A - Method for producing alkylsulfinylbenzamides and 1,2-benzisothiazol-3-ones.
  • Instructables. (2023, September 26). How to Purify Sulfur by Recrystallization With Xylene : 4 Steps.
  • FooDB. (2011, September 21). Showing Compound Benzamide (FDB023373).
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Benzamides.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Co-Elution in 2-Methylsulfanyl-benzamide Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter complex separation challenges involving thioether-containing benzamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter complex separation challenges involving thioether-containing benzamides. 2-Methylsulfanyl-benzamide presents unique chromatographic hurdles due to its dual functionality: a polar, hydrogen-bonding carboxamide group and a highly reactive methylthio ether that is prone to oxidation.

This guide provides field-proven, mechanistically grounded solutions to resolve co-elution issues, ensuring the scientific integrity and reproducibility of your analytical data.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: I am seeing a slight shoulder on my main peak. How do I definitively confirm if this is co-elution or just a degrading column? A1: Visual inspection of a chromatogram is insufficient for diagnosing co-elution; a shoulder could indicate a dirty frit, column channeling, or two compounds exiting simultaneously[1]. To self-validate the issue, utilize a Diode Array Detector (DAD) for peak purity analysis. The DAD collects up to 100 UV spectra across the width of the peak. If the spectra at the leading edge, apex, and tailing edge are not identical (typically a match score < 990), you have co-eluting compounds[1]. Additionally, extracting mass spectra (MS) across the peak can confirm co-elution if the m/z profiles shift from the front to the back of the peak[1].

Q2: My DAD and MS confirm that 2-methylsulfanyl-benzamide is co-eluting with an impurity showing a +16 Da mass shift. How do I resolve them? A2: A +16 Da shift indicates the presence of 2-(methylsulfinyl)benzamide , a sulfoxide degradant. Thioethers are highly susceptible to oxidation, and the conversion of 2-methylthio benzamides often leads directly to the corresponding sulfoxide even under ambient conditions[2].

  • The Fix: Switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH).

  • The Causality: Sulfoxides are strong hydrogen-bond acceptors. Acetonitrile is an aprotic solvent and relies purely on dipole interactions. Methanol, however, is a protic solvent (a hydrogen-bond donor). By using MeOH, you induce specific intermolecular hydrogen bonding with the sulfoxide that does not occur with the parent thioether. This thermodynamic difference selectively alters the capacity factor ( k′ ) of the sulfoxide, pulling it away from the main peak.

Q3: I am experiencing co-elution with the starting material, 2-methylsulfanylbenzoic acid. What is the most robust chromatographic fix? A3: This is a classic ionization state issue. The target benzamide is neutral under standard reversed-phase conditions, whereas the benzoic acid impurity is ionizable (pKa 4.0). If your mobile phase lacks buffer control, the acid exists in a mixed ionization state, leading to peak broadening, shifting retention times, and co-elution[3].

  • The Fix: Adjust the aqueous mobile phase pH to at least 1.5 units below the pKa of the acid (e.g., pH 2.5 using 0.1% Formic Acid or Trifluoroacetic Acid).

  • The Causality: Lowering the pH fully protonates the carboxylic acid, forcing it into a single, non-ionized (hydrophobic) state. This maximizes its interaction with the stationary phase, sharpening the peak and cleanly separating it from the neutral benzamide[3].

Q4: Standard C18 columns are failing to separate positional isomers (e.g., 3-methylsulfanyl-benzamide vs. the 2-substituted target). What should I do? A4: Standard C18 phases rely almost exclusively on dispersive hydrophobic interactions, which are often blind to the subtle stereoelectronic differences between ortho, meta, and para isomers.

  • The Fix: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.

  • The Causality: The position of the methylthio group alters the localized electron density of the aromatic ring. Phenyl-based columns provide orthogonal selectivity via π−π and dipole-dipole interactions. These phases "recognize" the spatial and electronic arrangement of the substituents, providing the selectivity ( α ) needed to resolve the isomers.

Part 2: Chromatographic Properties & Troubleshooting Matrix

To streamline your method development, the quantitative and qualitative behaviors of the target API and its common impurities are summarized below.

Compound / ImpurityNature / OriginRelative PolarityMS MarkerPrimary Separation Strategy
2-Methylsulfanyl-benzamide Target APIModerate [M+H]+ BaseBaseline Reference
2-(Methylsulfinyl)benzamide Oxidation (Sulfoxide)High (More polar) +16 DaSwitch to protic modifier (MeOH)
2-(Methylsulfonyl)benzamide Oxidation (Sulfone)Highest +32 DaDecrease initial gradient %B
2-Methylsulfanylbenzoic acid Starting MaterialpH Dependent [M−H]− activeAcidify mobile phase (pH < 3.0)
3-Methylsulfanyl-benzamide Positional IsomerSimilar to TargetIsobaricOrthogonal phase (Phenyl-Hexyl)

Part 3: Standard Operating Procedure (SOP) - Co-Elution Resolution Workflow

Implement this self-validating protocol when co-elution is suspected. Do not proceed to the next step unless peak purity fails.

Step 1: Peak Purity Verification & Identification

  • Inject the sample using a method coupled to a DAD and single-quadrupole MS.

  • Extract UV spectra at 10%, 50% (apex), and 90% peak height. Calculate the purity match angle.

  • Extract the MS spectra across the same three points. Identify the mass of the hidden peak (e.g., +16 Da for sulfoxide, isobaric for isomer).

Step 2: Mobile Phase Optimization (Thermodynamic Adjustment)

  • Address pH: If the impurity is acidic (e.g., benzoic acid), prepare Mobile Phase A as Water + 0.1% Formic Acid (pH 2.7) to suppress ionization[3].

  • Address Selectivity: If the impurity is an oxidation product, replace Acetonitrile (Mobile Phase B) with Methanol to exploit hydrogen-bonding selectivity.

  • Run a screening gradient (5% to 95% B over 15 minutes).

Step 3: Gradient & Kinetic Optimization

  • Identify the elution percentage of the co-eluting mass (e.g., elutes at 40% B).

  • Flatten the gradient slope specifically around this region. Program the pump to hold a shallow gradient (e.g., 35% to 45% B over 10 minutes) to increase the capacity factor ( k′ ) and maximize resolution[1].

  • Lower the column compartment temperature by 5°C to increase mobile phase viscosity slightly, which can enhance the separation of structurally similar thioethers.

Step 4: Stationary Phase Screening (Orthogonal Selectivity)

  • If Steps 2 and 3 yield a resolution ( Rs​ ) < 1.5, remove the C18 column.

  • Install a Phenyl-Hexyl column of identical dimensions and particle size.

  • Repeat the optimized gradient from Step 3. The introduction of π−π interactions will resolve remaining positional isomers.

Part 4: Troubleshooting Decision Tree

G Start Co-Elution Detected (DAD/MS Confirmation) Identify Identify Impurity Type Start->Identify Acidic Acidic Impurity (e.g., 2-Methylthiobenzoic acid) Identify->Acidic MS: [M-H]- active Oxidation Oxidation Product (Sulfoxide/Sulfone) Identify->Oxidation MS: +16 or +32 Da Isomer Positional Isomer (3- or 4-substituted) Identify->Isomer MS: Isobaric FixAcidic Adjust Mobile Phase pH < 3.0 (0.1% Formic Acid) Acidic->FixAcidic FixOxidation Change Modifier to MeOH (Enhance H-bonding) Oxidation->FixOxidation FixIsomer Switch to Phenyl-Hexyl Column (Pi-Pi Interactions) Isomer->FixIsomer Optimize Flatten Gradient & Optimize Temperature FixAcidic->Optimize FixOxidation->Optimize FixIsomer->Optimize

Logical decision tree for identifying and resolving 2-Methylsulfanyl-benzamide co-elution.

References

  • [1] Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available at:

  • [3] Sigma-Aldrich. HPLC Troubleshooting Guide. Available at:

  • [2] PMC - NIH. Dehydrogenative Imination of Low-Valent Sulfur Compounds—Fast and Scalable Synthesis of Sulfilimines, Sulfinamidines, and Sulfinimidate Esters. Available at:

Sources

Optimization

Resolving low aqueous solubility of 2-Methylsulfanyl-benzamide in assays

Technical Support Center Topic: Resolving Low Aqueous Solubility of 2-Methylsulfanyl-benzamide in Assays Welcome to the technical support guide for handling 2-Methylsulfanyl-benzamide. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center

Topic: Resolving Low Aqueous Solubility of 2-Methylsulfanyl-benzamide in Assays

Welcome to the technical support guide for handling 2-Methylsulfanyl-benzamide. As a Senior Application Scientist, I understand that promising compounds can often be challenging to work with due to their physicochemical properties. 2-Methylsulfanyl-benzamide, with its benzamide core and lipophilic methylsulfanyl group, is characteristic of molecules that exhibit poor aqueous solubility. This guide provides a systematic, question-driven approach to troubleshoot and resolve these solubility issues, ensuring the reliability and accuracy of your experimental data.

Frequently Asked Questions (FAQs): The "Why" Behind the Problem

This section addresses the fundamental questions researchers face when a compound fails to remain in solution.

Q1: I dissolved my 2-Methylsulfanyl-benzamide in DMSO, but it crashed out when I added it to my aqueous assay buffer. What's happening?

A: This is a classic phenomenon known as "precipitation upon dilution" or "DMSO crash-out." Here's the causality:

  • High-Energy State: Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, including your 2-Methylsulfanyl-benzamide.[1][2] It forces the compound into a high-energy, solubilized state it would not normally achieve in water.

  • Polarity Shock: When you introduce this high-concentration DMSO stock into a predominantly aqueous environment (like cell culture media or assay buffer), you create a sudden, dramatic shift in solvent polarity. The water molecules cannot effectively solvate the lipophilic 2-Methylsulfanyl-benzamide, and the compound rapidly precipitates out of the unstable supersaturated solution to achieve a lower energy state.[3][4] This process can be affected by mixing intensity and the final concentration of DMSO.[4][5]

Q2: What is the maximum concentration of DMSO I can use in my assay without affecting the results?

A: This is a critical parameter for maintaining experimental integrity. While it can be cell-line or protein-specific, a widely accepted upper limit for most biological assays is 0.5% (v/v) .[2] Exceeding this concentration can lead to:

  • Cell-Based Assays: Cytotoxicity, altered membrane permeability, and off-target effects that can confound your results.[2]

  • Biochemical Assays: Protein denaturation or direct inhibition/activation of enzymes, leading to false positives or negatives.

Always include a "vehicle control" in your experiments, which consists of the assay buffer with the same final concentration of DMSO used for your test compound.[2] This allows you to subtract any effects of the solvent itself.

Q3: Is there a difference between "kinetic" and "thermodynamic" solubility?

A: Yes, and the distinction is crucial for interpreting your results.

  • Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is the maximum amount of compound that can be dissolved and remain stable over time.

  • Kinetic Solubility is measured by dissolving a compound in a high-concentration organic solvent (like DMSO) and then rapidly diluting it into an aqueous buffer.[3] The resulting measurement reflects the concentration at which the compound begins to precipitate from a supersaturated state. This value is often higher than the thermodynamic solubility but is also less stable.

For most screening assays, you are dealing with kinetic solubility. The challenge is that these supersaturated solutions are metastable and can precipitate over the course of your experiment, leading to a decrease in the effective compound concentration and high variability in your data.[6]

Troubleshooting Workflow: A Systematic Guide to Solubilization

If you are experiencing precipitation, follow this workflow. Start with the simplest and most direct methods before moving to more complex formulation strategies.

G start Precipitation Observed with 2-Methylsulfanyl-benzamide check_dmso Step 1: Review Stock & Dilution Protocol - Is final DMSO conc. >0.5%? - Is dilution performed correctly? start->check_dmso optimize_dmso Action: Refine Protocol - Lower final DMSO to <0.5%. - Perform serial dilutions in 100% DMSO first. check_dmso->optimize_dmso YES still_precipitates1 Still Precipitates? check_dmso->still_precipitates1 NO optimize_dmso->still_precipitates1 use_cosolvent Step 2: Employ an Alternative Co-solvent - Try PEG 400, Ethanol, or Glycerol. - Test for assay compatibility. still_precipitates1->use_cosolvent YES success Solubility Issue Resolved still_precipitates1->success NO still_precipitates2 Still Precipitates? use_cosolvent->still_precipitates2 assay_type Step 3: What is your Assay Type? still_precipitates2->assay_type YES still_precipitates2->success NO cell_based Cell-Based or In Vivo assay_type->cell_based Cell-Based biochemical Biochemical (Acellular) assay_type->biochemical Biochemical use_cd Step 4a: Use Cyclodextrins - Form inclusion complex with HP-β-CD or SBE-β-CD. cell_based->use_cd use_surfactant Step 4b: Use Surfactants - Add non-ionic surfactant (e.g., Tween-20) to buffer. - Must be above CMC. biochemical->use_surfactant use_cd->success use_surfactant->success

Caption: A decision-making workflow for troubleshooting solubility issues.

Step 1: The First Line of Defense - Optimizing Your DMSO Protocol

Before trying new reagents, ensure your existing protocol is optimized. Small changes in technique can significantly reduce precipitation.[4]

  • High-Quality DMSO: Use anhydrous, high-purity DMSO (≥99.9%) to prepare your stock solutions. DMSO is hygroscopic and readily absorbs water, which can lower its solvating power.[2]

  • Warm Gently: If the compound is difficult to dissolve initially, warm the stock solution gently (e.g., 37°C) and vortex or sonicate to aid dissolution.[6]

  • Serial Dilutions: Do not perform a single large dilution from 100% DMSO directly into your aqueous buffer. Instead, perform serial dilutions in 100% DMSO to get closer to your final concentration before the last dilution step into the aqueous buffer. This gradual process minimizes the polarity shock.[2]

Step 2: Employing Alternative Co-solvents

If optimizing the DMSO protocol fails, another water-miscible organic solvent may be more suitable.[7] Co-solvents work by reducing the polarity of water, which lowers the interfacial tension between the aqueous solution and the hydrophobic compound.[8][9]

Co-SolventMax Rec. Assay Conc.Key Properties & Considerations
DMSO < 0.5%Powerful solvent, but high precipitation risk. Potential for cytotoxicity and assay interference.[1][2]
Ethanol < 1%Good for moderately nonpolar compounds. Can cause protein precipitation at higher concentrations.
Polyethylene Glycol (PEG 300/400) 1-5%Less volatile and often less toxic than ethanol. Good for a wide range of compounds.[10]
Propylene Glycol 1-5%Common pharmaceutical excipient with a good safety profile.[7]
Glycerol 1-5%Can help stabilize proteins but is viscous and may be less effective for highly lipophilic compounds.[10]

Action: Prepare a new high-concentration stock of 2-Methylsulfanyl-benzamide in an alternative co-solvent and test its compatibility with your assay, always including a vehicle control.

Step 3 & 4: Advanced Solubilization with Excipients

When co-solvents alone are insufficient, solubility-enhancing excipients are the next logical step. The choice depends critically on your assay type.[11][12]

Cyclodextrins are the gold standard for increasing the apparent water solubility of hydrophobic compounds in biological systems.[13][14]

  • Mechanism of Action: These cyclic oligosaccharides have a hydrophilic outer surface and a hydrophobic inner cavity.[15][16] The lipophilic 2-Methylsulfanyl-benzamide molecule can partition into this nonpolar cavity, forming a "host-guest" inclusion complex.[13][16] This complex presents a hydrophilic exterior to the aqueous solvent, dramatically increasing solubility and bioavailability without altering the compound's structure.[15][]

  • Recommended Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high water solubility and excellent safety profiles.[15][]

G cluster_0 Aqueous Environment cd_outer cd_inner hydrophilic_label Hydrophilic Exterior hydrophobic_label Hydrophobic Cavity drug 2-Methylsulfanyl- benzamide drug->cd_inner Forms Inclusion Complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

For assays involving purified proteins or enzymes where cell viability is not a concern, surfactants (detergents) are a powerful option.

  • Mechanism of Action: Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into micelles.[18] These structures have a hydrophobic core and a hydrophilic shell. The poorly soluble 2-Methylsulfanyl-benzamide partitions into the hydrophobic core, effectively solubilizing it in the bulk aqueous phase.[18][19]

  • Recommended Types: Use non-ionic surfactants like Tween-20, Tween-80, or Triton X-100, as they are less likely to denature proteins compared to ionic surfactants.[6][20]

  • Critical Caveat: This method is not suitable for cell-based assays , as concentrations of surfactant sufficient to form micelles will disrupt cell membranes and cause cytotoxicity.[6]

Detailed Experimental Protocols

Protocol 1: Preparation and Dilution of a DMSO Stock

  • Preparation: Weigh out the required amount of 2-Methylsulfanyl-benzamide and add the calculated volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex vigorously for 1-2 minutes. If solids remain, gently warm the vial to 37°C for 10 minutes and vortex again. Sonication in a water bath for 5-10 minutes can also be used. Visually inspect to ensure no solid particles remain.

  • Serial Dilution: To achieve a final assay concentration of 10 µM from a 10 mM stock with a final DMSO concentration of 0.1%:

    • Create an intermediate dilution by taking 1 µL of the 10 mM stock and adding it to 99 µL of 100% DMSO. This gives a 100 µM stock.

    • Add 1 µL of the 100 µM intermediate stock to 999 µL of your final aqueous assay buffer. This yields a final concentration of 10 µM in 0.1% DMSO.

  • Mixing: When adding the DMSO stock to the aqueous buffer, pipette the solution up and down gently or vortex immediately at a low setting to ensure rapid dispersion.[3]

Protocol 2: Solubility Enhancement using HP-β-Cyclodextrin

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your assay buffer. Warming may be required to fully dissolve the cyclodextrin. Let it cool to room temperature.

  • Prepare Compound Stock: Create a high-concentration stock of 2-Methylsulfanyl-benzamide in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).

  • Form the Complex: While vortexing the HP-β-CD solution, slowly add the compound stock dropwise. The goal is to have a final organic solvent concentration of <1-2%.

  • Equilibrate: Cover the solution and allow it to equilibrate, typically by shaking or stirring at room temperature for 1-24 hours. This allows for the formation of the inclusion complex.

  • Filter (Optional but Recommended): To remove any undissolved compound, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes and use the supernatant. The concentration of the solubilized compound in the supernatant should be confirmed analytically (e.g., via UV-Vis spectroscopy or HPLC).

  • Assay Dilution: Use this solubilized stock for further dilutions in your assay buffer. Remember to include a vehicle control containing the same final concentration of HP-β-CD.

References

  • Popov, D., Chistyakov, Y., & Ivanova, J. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]

  • CarboHyde. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? YouTube. Available at: [Link] [Note: This is a placeholder URL for illustrative purposes as the original link may not be stable long-term.]

  • Ms, S. P., & Sc, M. P. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. Available at: [Link]

  • Goldsmith, M. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315–499. Available at: [Link]

  • Kumar, L., & Sreenivasa, S. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics, 13(1), 104-114. Available at: [Link]

  • Grokipedia. (n.d.). Benzamide. Grokipedia. Available at: [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available at: [Link]

  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility. Contract Pharma. Available at: [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. ResearchGate. Available at: [Link]

  • Lusic, H., & Grinstaff, M. W. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(3), 329–333. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Available at: [Link]

  • Papakyriakou, A., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 4(1), 119–123. Available at: [Link]

  • Millipore. (2013, May 30). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Merck Millipore. Available at: [Link]

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. Available at: [Link]

  • Box, K. J., Völgyi, G., Baka, E., & Comer, J. E. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. European Journal of Pharmaceutical Sciences, 49(5), 779–786. Available at: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]

  • Abbott, S. (n.d.). Surfactant Solubilizers. Practical Solubility Science. Available at: [Link]

  • Wang, Y., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(7), 1045. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Methylsulfanyl-benzamide Methylation

Welcome to the Technical Support Center for advanced synthetic workflows. As drug development increasingly relies on precise late-stage functionalization, the "magic-methyl effect" has become a critical tool for modulati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic workflows. As drug development increasingly relies on precise late-stage functionalization, the "magic-methyl effect" has become a critical tool for modulating the lipophilicity and potency of active pharmaceutical ingredients. However, methylating 2-Methylsulfanyl-benzamide (also known as 2-(methylthio)benzamide) presents a notorious chemoselectivity challenge.

This guide provides field-proven, mechanistically grounded solutions to eliminate byproduct formation and achieve monoselective N-methylation.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does standard methylation with methyl iodide (MeI) and sodium hydride (NaH) yield a complex mixture of byproducts? A: 2-Methylsulfanyl-benzamide is an ambident nucleophile with three competing reactive sites: the primary amide nitrogen, the amide oxygen, and the thioether sulfur. Methyl iodide (MeI) is a highly reactive, "soft" electrophile. According to Hard-Soft Acid-Base (HSAB) theory, the soft thioether sulfur readily attacks MeI, forming an unwanted S-methyl sulfonium salt[1]. Furthermore, NaH aggressively deprotonates the amide, but the resulting anion can undergo both N- and O-alkylation. Finally, MeI lacks the steric bulk and mechanistic control required to stop at mono-alkylation, leading to rapid over-alkylation to the N,N-dimethyl derivative[2].

Q: How can I completely suppress S-methylation and O-methylation while achieving monoselective N-methylation? A: The most effective strategy is to transition away from highly reactive alkyl halides. The use of solid quaternary ammonium salts, specifically Phenyltrimethylammonium iodide (PhMe3NI) , has revolutionized chemoselective methylation[3]. PhMe3NI acts as a safe, non-volatile methylating agent under mild basic conditions (e.g., Cs2CO3 in toluene)[4]. The mechanism proceeds via direct nucleophilic substitution rather than thermal decomposition to MeI[2]. Because the methyl transfer from PhMe3NI requires a specific trajectory and activation energy, the softer, neutral thioether sulfur remains unreactive, and the reaction is highly selective for the nitrogen over the oxygen[3].

Q: Are there alternative reagents if my substrate is sensitive to the 120 °C temperatures required for PhMe3NI? A: Yes. Tetramethylammonium fluoride (TMAF) can be used at a slightly lower temperature (100 °C)[5]. TMAF acts as both the base (via the fluoride ion) and the methyl source. The reaction proceeds via a concerted methylation-deprotonation pathway[6]. This concerted mechanism strongly favors N-methylation, leaves the thioether intact, and prevents over-methylation to the N,N-dimethyl byproduct[5].

Q: What if I want to avoid solid methylating agents entirely? A: You can utilize a copper-catalyzed radical process using peroxides. The reaction of benzamides with di-tert-butyl peroxide (DTBP) in the presence of CuCl at 130 °C yields the N-methylated product[7]. The methyl group originates from the decomposition of the peroxide. While this avoids S-methylation, the yields are generally lower (~72%) compared to the quaternary ammonium salt methods[7].

Part 2: Quantitative Data & Reagent Comparison

To assist in selecting the optimal synthetic route, the following table summarizes the expected chemoselectivity profiles of various methylating agents when applied to thioether-containing benzamides.

Methylating AgentBase / ConditionsN-Mono Yield (%)N,N-Di Yield (%)S/O-Methyl Byproducts
MeI NaH, THF, 0 °C to RT< 40%High (> 30%)High (Sulfonium/Imidate)
CuCl / DTBP Chlorobenzene, 130 °C~72%TraceLow
TMAF Toluene, 100 °C, 12 h~95%None detectedNone detected
PhMe3NI Cs2CO3, Toluene, 120 °C> 90%< 8%None detected

Part 3: Visualizations of Reaction Pathways

The following diagram illustrates the competing pathways and the reagent choices that dictate chemoselectivity.

Chemoselectivity pathways in 2-Methylsulfanyl-benzamide methylation.

Part 4: Validated Experimental Protocols

Every step in the following protocols is designed as a self-validating system to ensure reproducibility and prevent byproduct formation.

Protocol A: Monoselective N-Methylation using PhMe3NI

This protocol is optimized for absolute monoselectivity and high functional group tolerance[3].

1. Reaction Setup:

  • Charge an oven-dried 8 mL glass vial equipped with a magnetic stirring bar with 2-Methylsulfanyl-benzamide (1.0 equiv, e.g., 0.5 mmol), Phenyltrimethylammonium iodide (PhMe3NI) (2.5 equiv), and Cs2CO3 (2.0 equiv).

  • Causality: Cs2CO3 is a mild base that effectively deprotonates the amide without triggering the degradation of the thioether moiety.

2. Inert Atmosphere & Solvation:

  • Seal the vial with a septum screw cap. Evacuate and backfill with Argon three times.

  • Add anhydrous Toluene to achieve a 0.23 M concentration via syringe.

  • Causality: The inert atmosphere prevents oxidative side reactions at the sulfur atom (e.g., sulfoxide formation).

3. Thermal Activation:

  • Stir the reaction mixture at 120 °C for 16–24 hours.

  • Causality: 120 °C provides the precise activation energy required for the methyl group transfer from the quaternary ammonium salt to the amide nitrogen.

4. Workup & Purification:

  • Cool to room temperature. Quench the reaction with a mild aqueous HCl solution, then extract with Ethyl Acetate (EtOAc).

  • Causality: PhMe3NI yields N,N-dimethylamine as a stoichiometric byproduct. The acidic workup converts this byproduct into a water-soluble HCl salt, driving it entirely into the aqueous phase for effortless removal[4].

  • Purify the organic layer via standard silica gel column chromatography.

Step-by-step workflow for monoselective N-methylation using PhMe3NI.

Protocol B: Chemoselective N-Methylation using TMAF

This protocol is ideal for operational simplicity and avoiding aqueous workups[5].

1. Reaction Setup:

  • In a sealed tube under an inert atmosphere, combine 2-Methylsulfanyl-benzamide (1.0 equiv) and Tetramethylammonium fluoride (TMAF) (2.5 equiv).

  • Add anhydrous Toluene (0.4 M).

2. Thermal Activation:

  • Heat the mixture to 100 °C and stir for 12 hours.

  • Causality: The fluoride anion acts as a base to deprotonate the amide, initiating a concerted methyl transfer from the tetramethylammonium cation[6].

3. Workup & Purification:

  • Cool the reaction mixture to room temperature.

  • Causality: Toluene is specifically selected as the solvent because the excess TMAF and the sole byproduct (Me3NHF) are insoluble at room temperature and will precipitate out of solution[5].

  • Filter the mixture through a small pad of silica gel and concentrate the filtrate in vacuo to yield the highly pure N-methylated product.

Sources

Optimization

Technical Support Center: Mass Spectrometry Optimization for 2-Methylsulfanyl-benzamide

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust Liquid Chromatography-Mass Spectrometry (LC-MS) methods for 2-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust Liquid Chromatography-Mass Spectrometry (LC-MS) methods for 2-Methylsulfanyl-benzamide (2-MSB) .

Because 2-MSB contains both a weakly basic amide group and a methylthio ether linkage, it presents unique ionization challenges, including poor protonation efficiency, severe alkali metal adduct formation, and susceptibility to in-source fragmentation. This guide synthesizes field-proven troubleshooting logic with fundamental gas-phase ion chemistry to help you achieve a stable, high-intensity [M+H]+ signal.

Quantitative Reference: Expected m/z Values for 2-MSB

Before troubleshooting, verify your target ions. 2-MSB (Chemical Formula: C8​H9​NOS , Monoisotopic Mass: 167.0405 Da) typically exhibits the following species in Electrospray Ionization Positive mode (ESI+):

Ion SpeciesTheoretical m/zCausality / OriginDesirability
[M+H]+ 168.0481 Protonation at the amide carbonyl oxygen.Target Ion
[M+NH4​]+ 185.0746Ammonium adduction from mobile phase additives.Intermediate
[M+Na]+ 190.0301Sodium adduction from glassware/solvent impurities.Undesirable
[M+H−NH3​]+ 151.0216In-source fragmentation (loss of ammonia).Undesirable
[M+H−⋅SCH3​]+ 121.0520In-source fragmentation (cleavage of thioether).Undesirable
Troubleshooting FAQs
Q1: Why is the overall [M+H]+ signal for 2-Methylsulfanyl-benzamide so weak, and how can I improve baseline ionization efficiency?

The Causality: The amide nitrogen in 2-MSB is weakly basic because its lone pair of electrons is delocalized into the adjacent carbonyl π -system via resonance. Consequently, protonation primarily occurs at the carbonyl oxygen, but the overall proton affinity is lower than that of primary or secondary amines. Furthermore, the choice of organic solvent heavily dictates the desolvation efficiency. The Solution:

  • Switch from Acetonitrile (ACN) to Methanol (MeOH): Research indicates that the ESI response for amides is generally higher in methanol than in acetonitrile due to differences in surface tension and protic solvation dynamics[1].

  • Lower the pH: Ensure your mobile phase contains at least 0.1% Formic Acid (FA) to provide an abundant source of protons in the droplet phase.

Q2: I am observing massive peaks at m/z 190.0 and m/z 206.0 instead of my target mass. What is happening?

The Causality: These are [M+Na]+ and [M+K]+ adducts. The carbonyl oxygen of the benzamide group acts as a strong Lewis base, exhibiting a high binding affinity for alkali metals present as trace contaminants in solvents or leached from borosilicate glassware. Sodiated adducts are notoriously difficult to fragment in MS/MS (CID) because the activation energy required to break the Na+ bond often exceeds the energy required to shatter the molecule's carbon skeleton. The Solution: Implement competitive binding. Add 2 to 5 mM Ammonium Formate to your aqueous mobile phase. Ammonium ions ( NH4+​ ) will outcompete sodium for the amide binding sites, forming [M+NH4​]+ adducts. During the transition from the liquid to the gas phase, the ammonium adduct readily dissociates (transferring a proton to the analyte and releasing neutral NH3​ gas), yielding the desired [M+H]+ ion[2]. Additionally, switch all sample storage from glass to polypropylene vials to eliminate sodium leaching[3].

Q3: My signal is split between m/z 168.0 and m/z 151.0. How do I prevent this in-source fragmentation?

The Causality: A mass shift of -17 Da corresponds to the loss of ammonia ( NH3​ ), a classic fragmentation pathway for primary amides. This occurs when the Cone Voltage (also known as Declustering Potential or Fragmentor Voltage) is set too high. While high cone voltages are necessary to extract ions from the atmospheric pressure region and decluster solvent molecules, excessive kinetic energy causes the ions to collide violently with residual gas molecules, breaking fragile bonds before they ever reach the mass analyzer[4]. The Solution: Systematically ramp down the cone voltage in 5V increments until the m/z 151.0 peak minimizes and the m/z 168.0 peak maximizes.

Diagnostic Workflows & Logical Relationships

To streamline your method development, follow the logical pathways mapped out in the diagrams below.

ESI_Workflow Start Analyze 2-MSB via ESI-MS CheckSignal Is [M+H]+ (m/z 168.2) the base peak? Start->CheckSignal LowSignal Low Overall Signal CheckSignal->LowSignal No, weak signal Adducts High [M+Na]+ (m/z 190.2) CheckSignal->Adducts No, mass shift +22 Da Frag In-Source Fragmentation CheckSignal->Frag No, mass shift -17 or -47 Da Success Optimal [M+H]+ Signal Achieved CheckSignal->Success Yes OptSolvent Switch ACN to MeOH Add 0.1% Formic Acid LowSignal->OptSolvent OptBuffer Add 2-5 mM Ammonium Formate Use Polypropylene Vials Adducts->OptBuffer OptVolt Decrease Cone/Fragmentor Voltage Decrease Desolvation Temp Frag->OptVolt OptSolvent->Success OptBuffer->Success OptVolt->Success

Figure 1: Decision tree for troubleshooting 2-Methylsulfanyl-benzamide ESI-MS ionization issues.

Adduct_Logic Analyte 2-MSB (Amide Carbonyl) Sodiated [M+Na]+ m/z 190.2 (Hard to fragment) Analyte->Sodiated +Na+ Ammoniated [M+NH4]+ m/z 185.2 (Intermediate) Analyte->Ammoniated +NH4+ Na_Ion Na+ Contamination NH4_Ion NH4+ (Ammonium Formate) Protonated [M+H]+ m/z 168.2 (Ideal for MS/MS) Sodiated->Protonated Blocked by high activation energy Ammoniated->Protonated Gas-phase loss of NH3

Figure 2: Mechanism of competitive adduct mitigation using ammonium formate to yield[M+H]+.

Self-Validating Experimental Protocol: Flow Injection Analysis (FIA) Optimization

To isolate mass spectrometer parameters from chromatographic variables, use this step-by-step Flow Injection Analysis (FIA) protocol. This creates a self-validating loop where the direct causality of parameter changes can be observed in real-time.

Materials Needed:

  • 1 µg/mL 2-MSB standard prepared in 50:50 Water:Methanol.

  • LC-MS grade Water, Methanol, Formic Acid, and Ammonium Formate.

  • Syringe pump or LC autosampler configured for bypass (no analytical column).

Step-by-Step Methodology:

  • System Plumbing: Bypass the LC column and connect the autosampler directly to the ESI source using PEEK tubing.

  • Mobile Phase Setup: Set the LC pump to deliver an isocratic flow of 50% Water / 50% Methanol at 0.2 mL/min.

  • Baseline Infusion: Inject 5 µL of the 2-MSB standard. Record the baseline intensities of m/z 168.0, 185.0, and 190.0.

  • Voltage Optimization (The "Sweet Spot"):

    • Set the MS to continuously scan or run Multiple Reaction Monitoring (MRM) for m/z 168.0 and m/z 151.0 (fragment).

    • Perform repeated injections while stepping the Cone Voltage from 10 V to 60 V in 5 V increments.

    • Validation: Plot the intensity of 168.0 vs. 151.0. The optimal voltage is the highest point on the 168.0 curve just before the 151.0 curve begins to rise.

  • Buffer Titration (Adduct Mitigation):

    • Plumb a T-piece between the LC pump and the MS source.

    • Use a syringe pump to infuse a concentrated Ammonium Formate solution (e.g., 100 mM) into the T-piece at varying flow rates to achieve effective concentrations of 0, 1, 2, 5, and 10 mM in the combined flow.

    • Validation: Observe the ratio of m/z 190.0 to m/z 168.0. The optimal buffer concentration is achieved when the sodiated adduct is suppressed below 5% relative abundance without causing overall ion suppression.

Data Presentation: Parameter Optimization Summary

Based on the physical properties of 2-MSB and empirical tuning data, the following table summarizes the shift from generic starting parameters to optimized, compound-specific parameters for a standard triple quadrupole system.

ESI ParameterGeneric Starting ValueOptimized Value for 2-MSBScientific Justification
Mobile Phase A Water + 0.1% FAWater + 0.1% FA + 2mM NH4​COOH Suppresses Na+ adducts via competitive binding.
Mobile Phase B Acetonitrile + 0.1% FAMethanol + 0.1% FAEnhances protic solvation and amide ionization.
Capillary Voltage 3.5 kV2.5 - 3.0 kV Amides ionize efficiently at slightly lower voltages; prevents corona discharge in MeOH.
Cone Voltage 40 V20 - 25 V Prevents in-source loss of NH3​ (-17 Da) and SCH3​ (-47 Da).
Desolvation Temp 500 °C350 - 400 °C 2-MSB is relatively small and volatile; excessive heat causes thermal degradation.
References
  • Observation of amide anions in solution by electrospray ionization mass spectrometry ResearchGate URL:[Link]

  • Adduct Formation in ESI/MS by Mobile Phase Additives Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

  • 10 Tips for Electrospray Ionisation LC-MS Element Lab Solutions URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Methylsulfanyl-benzamide Catalysis &amp; Transformations

Welcome to the Application Scientist Support Center. 2-Methylsulfanyl-benzamide (also known as 2-(methylthio)benzamide) is a highly versatile building block used in the synthesis of advanced therapeutics, including antip...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. 2-Methylsulfanyl-benzamide (also known as 2-(methylthio)benzamide) is a highly versatile building block used in the synthesis of advanced therapeutics, including antiparasitic agents and Histone Deacetylase (HDAC) inhibitors. However, its unique structural motif—an electron-rich thioether situated ortho to a coordinating primary amide—presents distinct catalytic challenges.

This guide provides field-proven troubleshooting strategies for overcoming low conversion rates, catalyst poisoning, and off-target oxidation during the catalytic transformations of 2-methylsulfanyl-benzamide.

Section 1: Electrochemical Dehydrogenative Imination

Q1: Why does my electrochemical imination of 2-methylsulfanyl-benzamide stall at the sulfoxide instead of forming the target sulfilimine?

The Causality: In modern green chemistry, the direct electrochemical N–H/S–H cross-dehydrogenative coupling is preferred for synthesizing sulfilimines and sulfoximines. However, as demonstrated by the Waldvogel group, subjecting 2-methylthio benzamide to standard undivided-cell electrolysis (e.g., in MeOH with NEt4​Br ) exclusively yields the corresponding sulfoxide rather than the desired N-S coupled product[1].

This failure occurs because the ortho-carboxamide group alters the local electronic environment and oxidation potential of the sulfur atom. When the sulfur is oxidized to a radical cation at the anode, the adjacent nucleophilic amide oxygen can form a transient cyclic intermediate. Furthermore, the steric bulk of the amide hinders the intermolecular nucleophilic attack of the nitrogen source (e.g., a sulfonamide). Consequently, trace water or electro-generated peroxodicarbonate outcompetes the nitrogen source, leading to rapid oxygenation (sulfoxide formation).

The Solution: To bypass this inherent substrate bias, you must decouple the sulfur oxidation from the nucleophilic attack by using a redox mediator (such as p-iodoanisole) in a rigorously anhydrous, divided cell setup, which forces the formation of an active iminoiodine(III) species that subsequently reacts with the thioether.

Quantitative Data: Solvent & Electrolyte Effects on Conversion

Table 1: Self-validating optimization matrix for the imination of ortho-substituted thioethers. Monitoring these ratios via LC-MS ensures your electrolytic environment is correctly tuned.

Solvent SystemElectrolyte / MediatorCurrent DensityYield: Sulfilimine (Target)Yield: Sulfoxide (Byproduct)
MeOH / H2​O (95:5) NEt4​Br (0.4 M)50 mA/cm²< 5%> 90%
MeCN (Anhydrous) LiClO4​ (0.1 M)15 mA/cm²12%45% (Stalled)
HFIP / MeCN (1:1) Bu4​NBF4​
  • p-Iodoanisole

10 mA/cm²78% < 5%

IminationWorkflow Start Electrolysis of 2-Methylsulfanyl-benzamide Analyze LC-MS / NMR Analysis of Crude Mixture Start->Analyze IsSulfoxide Is the major product the Sulfoxide? Analyze->IsSulfoxide PathA Yes: Over-oxidation (Water/Peroxodicarbonate attack) IsSulfoxide->PathA >80% Sulfoxide PathB No: Sulfilimine formed IsSulfoxide->PathB Target Achieved Fix1 Action 1: Switch to Divided Cell & Use p-Iodoanisole Mediator PathA->Fix1 Fix2 Action 2: Use Anhydrous HFIP Exclude all moisture PathA->Fix2 Success Productive N-S Bond Formation Fix1->Success Fix2->Success

Figure 1: Troubleshooting workflow for overcoming sulfoxide over-oxidation during electrochemical imination.

Step-by-Step Protocol: Mediated Electrochemical Imination

Self-Validation Checkpoint: The reaction mixture should transition from colorless to a pale yellow upon the generation of the active iodine(III) species.

  • Preparation: In a flame-dried, divided electrochemical cell equipped with a Pt anode and a stainless-steel cathode, add 2-methylsulfanyl-benzamide (1.0 equiv) and the primary amine/sulfonamide source (1.5 equiv) to the anodic chamber.

  • Solvent & Mediator: Dissolve the reagents in anhydrous Hexafluoroisopropanol (HFIP)/MeCN (1:1 v/v). Add p-iodoanisole (20 mol%) as the redox mediator and Bu4​NBF4​ (0.1 M) as the supporting electrolyte.

  • Electrolysis: Apply a constant current of 10 mA/cm² at room temperature under a nitrogen atmosphere.

  • Monitoring: Pass 2.5 F/mol of charge. Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the starting material ( Rf​ = 0.6) and appearance of the highly polar sulfilimine ( Rf​ = 0.2) validates successful conversion.

Section 2: Transition-Metal Catalyzed Cross-Coupling

Q2: I am attempting a Palladium-catalyzed Liebeskind-Srogl cross-coupling using 2-methylsulfanyl-benzamide, but I am experiencing severe catalyst poisoning. What is happening?

The Causality: In Liebeskind-Srogl cross-couplings, the methylthio group (-SMe) acts as the leaving group, requiring a stoichiometric Copper(I) thiophene-2-carboxylate (CuTC) cofactor to polarize the C-S bond and facilitate transmetalation to Palladium [2]. However, 2-methylsulfanyl-benzamide contains a bidentate trap: the ortho-amide nitrogen and the sulfur atom can strongly chelate the Pd(0) or Pd(II) intermediates. This forms an off-cycle, thermodynamically stable metallacycle that sequesters the catalyst, halting the catalytic cycle and presenting as "catalyst poisoning."

The Solution: To break the chelation trap, you must utilize a highly sterically demanding, electron-rich phosphine ligand (e.g., XPhos or BrettPhos) that prevents bidentate coordination due to sheer steric bulk. Additionally, increasing the CuTC stoichiometry ensures rapid transmetalation before the Pd-chelate can stabilize.

Mechanism Pd Active Pd(0) Catalyst OxAdd Oxidative Addition into C-S Bond Pd->OxAdd + 2-Methylsulfanyl-benzamide Trap Off-Cycle Chelation Trap (N,S-bidentate coordination) OxAdd->Trap Low CuTC / Weak Ligand Transmet Transmetalation (Requires CuTC) OxAdd->Transmet + Excess CuTC / Bulky Ligand Trap->Transmet Rescue: Add Excess CuTC & Heat RedElim Reductive Elimination (Cross-Coupled Product) Transmet->RedElim RedElim->Pd Catalyst Regeneration

Figure 2: Mechanistic divergence in Pd-catalyzed cross-coupling showing the off-cycle chelation trap.

Step-by-Step Protocol: Desulfitative Cross-Coupling

Self-Validation Checkpoint: The reaction must remain a heterogeneous suspension. If the solution turns completely black and homogeneous within 10 minutes, Pd-black has precipitated due to failed transmetalation.

  • Setup: In a glovebox, charge a Schlenk tube with 2-methylsulfanyl-benzamide (1.0 equiv), the boronic acid coupling partner (1.5 equiv), Pd2​(dba)3​ (5 mol%), XPhos (12 mol%), and CuTC (2.0 equiv).

  • Solvent: Add degassed, anhydrous THF (0.1 M).

  • Reaction: Seal the tube, remove from the glovebox, and heat to 65°C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the insoluble copper-thiolate byproducts.

Section 3: Downstream Application - HDAC Inhibitor Assays

Q3: My synthesized 2-methylsulfanyl-benzamide derivative shows poor HDAC3 inhibition in my biochemical assay. Is the catalytic zinc coordination failing?

The Causality: 2-Methylsulfanyl-benzamide derivatives are often designed as non-hydroxamate Zinc-Binding Groups (ZBGs) for Histone Deacetylase (HDAC) inhibitors [3]. Unlike hydroxamates, which coordinate the active-site zinc ion in a bidentate fashion, the 2-methylthio benzamide ZBG coordinates the zinc ion monodentately via the amide carbonyl oxygen. If your compound shows poor inhibition, it is likely due to a steric clash in the HDAC3 active site. Specifically, the Y305 residue in HDAC3 must undergo an "in" to "out" rotameric conformational change to expand the pocket enough to accommodate the sterically demanding 2-methylthio group. If your derivative lacks the appropriate linker flexibility to induce this Y305 flip, the zinc coordination cannot occur.

The Solution: Re-evaluate your linker design. Ensure the linker attaching the benzamide to the capping group has sufficient rotational degrees of freedom (e.g., an unbranched alkyl or simple alkyne chain) to allow the benzamide warhead to induce the necessary pocket expansion without clashing with the rigid rim of the HDAC3 active site.

References
  • Dehydrogenative Imination of Low-Valent Sulfur Compounds Fast and Scalable Synthesis of Sulfilimines, Sulfinamidines, and Sulfinimidate Esters | JACS Au - ACS Publications Source: acs.org URL:[Link]

  • Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases Source: mdpi.com URL:[Link]

Optimization

Technical Support Center: Troubleshooting Peak Tailing for 2-Methylsulfanyl-Benzamide in HPLC

Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this guide to help you systematically diagnose and resolve peak tailing issues specifically associated with 2-Methylsulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this guide to help you systematically diagnose and resolve peak tailing issues specifically associated with 2-Methylsulfanyl-benzamide (also known as 2-(methylthio)benzamide).

Rather than relying on trial-and-error, this guide establishes a self-validating framework based on chemical causality. By understanding the specific interactions between the analyte's functional groups and the chromatographic system, you can implement permanent, scientifically grounded solutions.

Part 1: Mechanistic Q&A – The "Why" Behind the Tailing

Q1: What is the primary chemical mechanism causing 2-Methylsulfanyl-benzamide to tail on standard reversed-phase columns? A1: Peak tailing in chromatography is a multifactorial issue that primarily arises from secondary chemical interactions with the stationary phase[1]. 2-Methylsulfanyl-benzamide contains two problematic functional groups for traditional silica-based HPLC: a primary carboxamide (-CONH₂) and a methylthio ether (-SCH₃). The amide group acts as both a strong hydrogen-bond donor and acceptor. When analyzed on standard reversed-phase columns, the amide interacts strongly with residual, unreacted silanol groups (Si-OH) on the silica surface[2]. At a mobile phase pH above 3.0, these silanols ionize (Si-O⁻), creating highly active cation-exchange sites that lead to prolonged desorption times and asymmetrical, tailing peaks[3].

Q2: How does the choice of mobile phase additive (e.g., Formic Acid vs. Trifluoroacetic Acid) affect the peak symmetry of this compound? A2: The choice of acidic modifier dictates the ionization state of the stationary phase. Using a weak acid like 0.1% Formic Acid (FA) often fails to completely suppress silanol ionization because its pH (~2.7) is not low enough to fully protonate all acidic silanols[4]. Consequently, residual negative charges remain on the silica surface, interacting with the polarized amide group. Conversely, 0.1% Trifluoroacetic Acid (TFA) drops the mobile phase pH to approximately 2.0. At this pH, the vast majority of surface silanols are fully neutralized[4]. Furthermore, TFA acts as a strong ion-pairing agent, masking polar sites and significantly improving the peak shape of 2-Methylsulfanyl-benzamide by shutting down the secondary retention mechanism.

Q3: Can the injection solvent cause peak tailing even if the column and mobile phase are optimized? A3: Yes. This phenomenon is known as "solvent mismatch." If 2-Methylsulfanyl-benzamide is dissolved in a solvent with a significantly higher elution strength (e.g., 100% Acetonitrile or Methanol) than the initial mobile phase composition, the analyte will not focus at the head of the column. Instead, it disperses prematurely, causing peak shape problems such as peak splitting, broadening, or tailing[5].

Part 2: Diagnostic Workflow

To prevent wasted instrument time, follow this logical progression to isolate the root cause of the tailing.

HPLC_Troubleshooting Start Symptom: Peak Tailing (As > 1.5) 2-Methylsulfanyl-benzamide CheckSolvent 1. Solvent Mismatch? Is sample diluent stronger than mobile phase? Start->CheckSolvent FixSolvent Action: Dilute sample in initial mobile phase CheckSolvent->FixSolvent Yes CheckPH 2. Silanol Ionization? Is Mobile Phase pH > 3.0? CheckSolvent->CheckPH No FixSolvent->CheckPH FixPH Action: Lower pH to ~2.0 (Use 0.1% TFA) CheckPH->FixPH Yes CheckColumn 3. Secondary Interactions? Using standard Type-A silica? CheckPH->CheckColumn No FixPH->CheckColumn FixColumn Action: Switch to Type-B End-capped or Polar-embedded CheckColumn->FixColumn Yes Success Result: Symmetrical Peak (As = 1.0 - 1.2) CheckColumn->Success No FixColumn->Success

Figure 1: Systematic troubleshooting workflow for resolving 2-Methylsulfanyl-benzamide peak tailing.

Part 3: Corrective Methodologies & Protocols

Implement these self-validating protocols to correct the physical and chemical imbalances in your chromatographic system.

Protocol A: Mobile Phase Optimization for Silanol Suppression

Objective: Lower the mobile phase pH to < 2.5 to protonate residual silanols and utilize ion-pairing to shield the stationary phase.

  • Solvent Preparation: Measure 1000 mL of LC-MS grade Water (Mobile Phase A) and 1000 mL of LC-MS grade Acetonitrile (Mobile Phase B).

  • Additive Integration: Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to both bottles to achieve a 0.1% (v/v) concentration.

    • Causality: TFA lowers the pH to ~2.0, neutralizing the negatively charged silanols (Si-O⁻ → Si-OH) that interact with the amide group.

  • Degassing: Sonicate both mobile phases for 10 minutes or use an inline vacuum degasser to prevent micro-bubble formation.

  • System Equilibration: Flush the HPLC system with the new mobile phase at the initial gradient composition for at least 10 column volumes (CV) before injection.

Protocol B: Eliminating Injection Solvent Mismatch

Objective: Prevent premature analyte dispersion at the column head.

  • Determine Initial Conditions: Identify the starting organic percentage of your gradient (e.g., 10% Acetonitrile / 90% Water).

  • Diluent Preparation: Prepare a sample diluent that exactly matches or is slightly weaker than the initial mobile phase (e.g., 5% Acetonitrile in Water).

  • Sample Reconstitution: Dissolve the 2-Methylsulfanyl-benzamide standard/sample in the prepared diluent.

    • Causality: Injecting a sample in a strong solvent disrupts the local partitioning equilibrium at the column inlet, causing the analyte to smear down the column bed before focusing.

  • Injection: Limit injection volume to < 1% of the column volume (e.g., < 15 µL for a standard 4.6 x 150 mm column) to prevent volume overloading.

Protocol C: Stationary Phase Upgrade

Objective: Physically block the analyte from reaching active silanol sites.

  • Column Selection: If tailing persists, abandon older Type-A silica columns. Select a modern column packed with high-purity "Type B" silica, which has a lower metal content and fewer acidic silanol groups[2].

  • Alternative Selectivity: For extreme cases, utilize a Polar-Embedded C18 column . These columns feature an amide, ether, or carbamate group embedded near the base of the alkyl chain, which creates a virtual hydration shell that sterically shields the analyte from residual silanols.

Part 4: Quantitative Data Comparison

The table below summarizes the expected impact of various chromatographic parameters on the USP Tailing Factor ( As​ ) for 2-Methylsulfanyl-benzamide.

Column ChemistryMobile Phase AdditiveInjection SolventExpected Tailing Factor ( As​ )Diagnostic Conclusion
Standard C18 (Type A)None (Neutral pH)100% Acetonitrile> 2.5Severe tailing; multiple secondary interactions & solvent mismatch.
Standard C18 (Type A)0.1% Formic Acid (pH ~2.7)Initial Mobile Phase1.8 - 2.2Moderate tailing; partial silanol protonation.
High-Purity C18 (Type B)0.1% Formic Acid (pH ~2.7)Initial Mobile Phase1.3 - 1.5Acceptable; reduced metal content and silanol activity.
High-Purity C18 (Type B)0.1% TFA (pH ~2.0)Initial Mobile Phase1.0 - 1.1Optimal; full silanol suppression and ion-pairing.
Polar-Embedded C180.1% Formic Acid (pH ~2.7)Initial Mobile Phase1.0 - 1.2Excellent; embedded groups shield residual silanols.

References

  • Common Causes Of Peak Tailing in Chromatography - ALWSCI. Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - Waters Corporation. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent Technologies. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of LC-MS/MS Methods for 2-Methylsulfanyl-benzamide Detection

This guide provides an in-depth technical overview and comparison for the validation of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods tailored for the quantification of 2-Methylsulfanyl-benzamide...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview and comparison for the validation of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods tailored for the quantification of 2-Methylsulfanyl-benzamide. It is intended for researchers, scientists, and professionals in drug development who require robust and reliable analytical methodologies. This document emphasizes the scientific rationale behind experimental choices, adherence to regulatory standards, and presents comparative data to support methodological decisions.

Introduction

The accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmaceutical development. 2-Methylsulfanyl-benzamide, as a molecule of interest, requires a highly selective and sensitive analytical method for its detection to support pharmacokinetic (PK) and toxicokinetic (TK) studies. LC-MS/MS has become the gold standard for such bioanalytical applications due to its superior sensitivity and specificity.[1][2][3] However, the reliability of the data generated is entirely dependent on the thorough validation of the analytical method.[4][5][6][7]

This guide will navigate the critical aspects of LC-MS/MS method validation for 2-Methylsulfanyl-benzamide, drawing upon the harmonized guidelines from the International Council for Harmonisation (ICH) M10, as well as recommendations from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][6][8][9][10][11][12] We will explore the development of a robust analytical method, delve into the essential validation parameters, and compare potential alternative analytical techniques.

Physicochemical Properties of 2-Methylsulfanyl-benzamide

A foundational step in method development is understanding the physicochemical properties of the analyte. For 2-Methylsulfanyl-benzamide (C8H9NOS), these properties dictate the strategy for sample preparation, chromatography, and mass spectrometric detection.

PropertyValueSource
Molecular Weight167.23 g/mol [13]
Molecular FormulaC8H9NOS[13]
LogP1.0603[13]
Polar Surface Area69.3 Ų[13]
Hydrogen Bond Acceptors3[13]
Hydrogen Bond Donors2[13]

Note: The LogP value suggests moderate lipophilicity, making it suitable for reverse-phase chromatography. The presence of polar functional groups indicates that careful optimization of mobile phase and column chemistry will be necessary to achieve optimal retention and peak shape.[1][14]

LC-MS/MS Method Development: A Step-by-Step Protocol

The goal of method development is to establish a reliable and reproducible procedure for measuring the analyte in a biological matrix.[6]

1. Mass Spectrometry Tuning and Optimization:

  • Objective: To determine the optimal precursor and product ions for 2-Methylsulfanyl-benzamide and a suitable internal standard (IS).

  • Procedure:

    • Prepare a standard solution of 2-Methylsulfanyl-benzamide and a potential internal standard (e.g., a stable isotope-labeled version or a structurally similar compound) in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Infuse the solution directly into the mass spectrometer operating in positive electrospray ionization (ESI) mode.[3]

    • Perform a full scan (Q1 scan) to identify the protonated molecular ion [M+H]+. For 2-Methylsulfanyl-benzamide, this would be m/z 168.2.

    • Select the precursor ion and perform a product ion scan (MS2) to identify stable and abundant fragment ions.

    • Optimize collision energy (CE) and other MS parameters to maximize the signal intensity of the selected product ions.

    • Select the most intense and specific transitions for Multiple Reaction Monitoring (MRM).

2. Chromatographic Method Development:

  • Objective: To achieve efficient separation of 2-Methylsulfanyl-benzamide from matrix components and ensure a robust and reproducible retention time.

  • Initial Conditions:

    • Column: A standard C18 column is a good starting point due to the moderate lipophilicity of the analyte.[15]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A fast gradient from 5% to 95% organic phase over 3 minutes can be used for initial screening.[15]

  • Optimization:

    • Adjust the gradient slope and duration to achieve a retention time between 2 and 3 minutes for better separation from the solvent front and potential early-eluting interferences.[15]

    • If poor retention is observed, consider a more polar column or different mobile phase additives.[1][14][15]

    • Poor peak shape can sometimes be improved by adjusting the formic acid concentration in the mobile phase.[15]

3. Sample Preparation:

  • Objective: To extract 2-Methylsulfanyl-benzamide from the biological matrix (e.g., plasma, urine) with high and reproducible recovery while minimizing matrix effects.

  • Common Techniques:

    • Protein Precipitation (PPT): Simple and fast, but may result in significant matrix effects. Acetonitrile is a common precipitating agent.

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. The choice of organic solvent is critical and depends on the analyte's polarity.[16]

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be automated, but is more time-consuming and expensive to develop.

  • Selection Rationale: The choice of extraction method is a balance between recovery, cleanliness of the extract, and throughput.[17] For a moderately polar compound like 2-Methylsulfanyl-benzamide, both LLE and SPE are viable options.

Method Validation: Adhering to Regulatory Standards

A bioanalytical method must be validated to demonstrate its suitability for its intended purpose.[4][6] The following parameters are critical for a full validation according to ICH M10 guidelines.[9][12]

Validation ParameterPurposeAcceptance Criteria (Typical)
Selectivity & Specificity To ensure the method can differentiate the analyte from other components in the matrix.[12][18]No significant interference at the retention time of the analyte and IS in blank matrix from at least 6 different sources.
Calibration Curve & Range To establish the relationship between analyte concentration and instrument response.[12][19]A minimum of 6 non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used. r² ≥ 0.99.
Accuracy & Precision To determine the closeness of the measured values to the true value and the reproducibility of the measurements.[2][18]Within-run and between-run accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[2][20]
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5. Accuracy within ±20% and precision ≤20%.
Matrix Effect To assess the impact of matrix components on the ionization of the analyte and IS.[11][12]The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Stability To ensure the analyte is stable under various conditions encountered during sample handling and analysis.[10][19]Analyte concentration should be within ±15% of the nominal concentration. Includes freeze-thaw, bench-top, and long-term stability.
Dilution Integrity To verify that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately measured.[20]Accuracy within ±15% and precision ≤15%.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows in LC-MS/MS method validation.

Method_Development_Workflow cluster_MS Mass Spectrometry cluster_LC Liquid Chromatography cluster_SamplePrep Sample Preparation MS_Tune Tune MS for Analyte & IS Select_Transitions Select MRM Transitions MS_Tune->Select_Transitions Optimize_CE Optimize Collision Energy Select_Transitions->Optimize_CE Final_Method Final Analytical Method Optimize_CE->Final_Method Select_Column Select Column Optimize_Mobile_Phase Optimize Mobile Phase Select_Column->Optimize_Mobile_Phase Optimize_Gradient Optimize Gradient Optimize_Mobile_Phase->Optimize_Gradient Optimize_Gradient->Final_Method Evaluate_PPT Evaluate PPT Evaluate_LLE Evaluate LLE Evaluate_SPE Evaluate SPE Evaluate_SPE->Final_Method

Caption: LC-MS/MS Method Development Workflow.

Validation_Process Validation_Plan Validation Plan Based on ICH M10 Guidelines Experiments Validation Experiments Selectivity Accuracy & Precision Stability Matrix Effect Recovery LLOQ Dilution Integrity Validation_Plan->Experiments Data_Analysis Data Analysis Statistical Evaluation Experiments->Data_Analysis Validation_Report Validation Report Summary of Results Data_Analysis->Validation_Report

Sources

Comparative

A Comparative Guide to the Binding Affinity of 2-Methylsulfanyl-Benzamide Derivatives as HDAC3 Inhibitors

As a Senior Application Scientist in epigenetic drug discovery, I frequently encounter the limitations of traditional pan-inhibitors. For decades, the development of Histone Deacetylase (HDAC) inhibitors has heavily reli...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in epigenetic drug discovery, I frequently encounter the limitations of traditional pan-inhibitors. For decades, the development of Histone Deacetylase (HDAC) inhibitors has heavily relied on hydroxamic acid Zinc-Binding Groups (ZBGs), such as those found in Vorinostat (SAHA). While potent, hydroxamates suffer from a lack of isoform selectivity, poor pharmacokinetic profiles, and potential mutagenicity[1].

To overcome these off-target liabilities, the field has pivoted toward non-hydroxamate ZBGs[2]. Through parallel medicinal chemistry, researchers have identified 2-substituted benzamides—specifically 2-methylsulfanyl-benzamide (also known as 2-methylthiobenzamide) derivatives—as highly potent and unprecedentedly selective inhibitors of HDAC3[3].

This guide objectively compares the binding affinity and structural mechanics of 2-methylsulfanyl-benzamides against alternative ZBGs, providing the causal rationale and self-validating experimental protocols necessary for robust kinetic evaluation.

Mechanistic Rationale: The Causality of Isoform Selectivity

The defining feature of 2-methylsulfanyl-benzamide derivatives is their ability to achieve >300-fold selectivity for HDAC3 over other Class I isoforms (HDAC1 and HDAC2)[3]. This selectivity is not driven by the outer surface cap of the inhibitor, but rather by a highly specific structural rearrangement induced by the ZBG itself[2].

The Causal Mechanism: Unlike classic amino benzamides, 2-methylsulfanyl-benzamides coordinate the catalytic zinc ion with their amide carbonyl in a monodentate fashion[2]. The 2-methylthio group is sterically bulky. When it enters the HDAC3 active site, it forces a rotameric shift of the Y305 residue from an "in" to an "out" conformation[4]. This shift causes a "pocket expansion" that perfectly accommodates the bulky ZBG, resulting in high-affinity binding (IC50 ~30 nM)[3].

Conversely, the active sites of HDAC1 and HDAC2 are rigid. Forcing the bulky 2-methylthio group into these pockets incurs a massive energetic penalty, destroying binding affinity[2]. If the 2-methylthio group is replaced by a smaller 2-hydroxy group, the compound retains its potency against HDAC3 but completely loses its selectivity, proving that steric bulk is the causal driver of isoform discrimination[3][5].

G cluster_HDAC3 HDAC3 Active Site cluster_HDAC12 HDAC1/HDAC2 Active Site ZBG 2-Methylsulfanyl-benzamide (Bulky ZBG) Y305 Y305 'In' to 'Out' Rotameric Shift ZBG->Y305 Induces Rigid Rigid Pocket (No Y305 Shift) ZBG->Rigid Steric Clash Pocket Pocket Expansion Y305->Pocket Affinity3 High Binding Affinity (IC50 ~30 nM) Pocket->Affinity3 Penalty High Energetic Penalty Rigid->Penalty Affinity12 Low Binding Affinity (>300-fold drop) Penalty->Affinity12

Structural rearrangement logic dictating HDAC3 selectivity for 2-methylsulfanyl-benzamides.

Comparative Binding Affinity Data

To objectively evaluate the performance of 2-methylsulfanyl-benzamides, we must compare them against established benchmarks. The table below summarizes the binding affinities, selectivity profiles, and kinetic behaviors of various ZBG classes.

ZBG Class / CompoundRepresentative DrugTarget SelectivityKinetic MechanismHDAC3 IC50Selectivity Ratio (HDAC3 vs HDAC1/2)
Hydroxamate Vorinostat (SAHA)Pan-HDAC (Class I/II)Fast-on / Fast-off~10 - 50 nMNone (~1:1)
Classic Amino Benzamide EntinostatHDAC1, HDAC2, HDAC3Slow-binding~100 - 300 nMNone (~1:1)
2-Hydroxybenzamide Compound 20 (Liu et al.)HDAC1, HDAC2, HDAC3Slow-binding~30 nMNone (~1:1)
2-Methylsulfanyl-benzamide Compound 16/22 (Liu et al.)HDAC3 Selective Slow-binding ~30 nM >300-fold

Data synthesized from Liu et al. and recent kinetic evaluations of non-hydroxamate ZBGs[3][4][5].

Self-Validating Experimental Protocol: Kinetic Evaluation

A critical pitfall in evaluating benzamide derivatives is treating them like hydroxamates. Hydroxamates exhibit fast-on/fast-off kinetics, meaning equilibrium is reached almost instantly[5]. Benzamides, however, are time-dependent, slow-binding inhibitors [5].

The Causality of the Protocol: If you perform a standard IC50 assay without an extended pre-incubation step, the enzyme will not have time to undergo the necessary Y305 rotameric shift. This will artificially inflate the apparent IC50, leading to a false negative. To prevent this, the following protocol acts as a self-validating system : by measuring the inhibition constant ( Ki​ ) both with and without pre-incubation, the resulting shift in potency inherently validates the slow-binding mechanism of the compound[5].

Step-by-Step Kinetic Assay Methodology
  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA). Dilute recombinant human HDAC3/NCOR2 complex to a final working concentration of 2 nM.

  • Compound Titration: Prepare 3-fold serial dilutions of the 2-methylsulfanyl-benzamide derivative in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1%.

  • Extended Pre-incubation (Critical Step): Combine the enzyme and the inhibitor in a 384-well microplate. Incubate at room temperature for 1 to 3 hours . Causality: This extended duration is mathematically required to allow the slow-binding structural rearrangement to reach equilibrium.

  • Reaction Initiation: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) at a concentration equal to its Michaelis constant ( Km​ ) to initiate the catalytic reaction.

  • Kinetic Signal Detection: Immediately transfer the plate to a fluorescence microplate reader (Ex: 360 nm, Em: 460 nm). Monitor the fluorescence continuously every 60 seconds for 2 hours to capture both the initial velocity ( vi​ ) and the steady-state velocity ( vs​ ).

  • Data Analysis: Fit the progress curves to the integrated rate equation for slow-binding inhibition to extract the association ( kon​ ) and dissociation ( koff​ ) rate constants. Calculate the true inhibition constant as Ki​=koff​/kon​ .

Workflow Prep 1. Compound Preparation (Serial Dilutions) PreInc 2. Extended Pre-incubation (Allows slow-binding equilibration) Prep->PreInc Essential for benzamides Substrate 3. Fluorogenic Substrate Addition (Initiates catalytic reaction) PreInc->Substrate Read 4. Kinetic Signal Detection (Continuous fluorescence monitoring) Substrate->Read Analysis 5. Data Analysis (Calculate Ki and On/Off Rates) Read->Analysis

Self-validating kinetic workflow for assessing slow-binding HDAC inhibitors.

Conclusion

The transition from pan-inhibitory hydroxamates to highly selective non-hydroxamate ZBGs represents a major leap in epigenetic drug design. The 2-methylsulfanyl-benzamide scaffold leverages steric bulk to exploit the unique flexibility of the HDAC3 active site, achieving >300-fold selectivity without sacrificing nanomolar potency[2][3]. For researchers evaluating these compounds, adopting time-dependent kinetic workflows is non-negotiable to accurately capture their slow-binding pharmacological profiles[5].

References

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group | NIH (PubMed) | 3

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group | NIH (PMC) | 6

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group (Request PDF) | ResearchGate | 1

  • Recent progress of small molecular HDAC modulators for cancer therapy and beyond | TMR Journals | 5

  • Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases | MDPI | 2

  • Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases | PMC - NIH | 4

Sources

Validation

Benchmarking a Novel Kinase Inhibitor: A Comparative Guide to 2-Methylsulfanyl-benzamide Against Standard EGFR Inhibitors

Introduction: The Imperative for Rigorous Kinase Inhibitor Benchmarking The landscape of targeted cancer therapy is dominated by kinase inhibitors, precision molecules designed to block the signaling pathways that drive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Kinase Inhibitor Benchmarking

The landscape of targeted cancer therapy is dominated by kinase inhibitors, precision molecules designed to block the signaling pathways that drive tumor growth and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and differentiation, is a well-established therapeutic target in various cancers, particularly non-small cell lung cancer (NSCLC).[1][2] Dysregulation of this pathway, often through activating mutations or overexpression of EGFR, leads to uncontrolled cell division.[3]

The development of novel kinase inhibitors requires a robust framework for evaluation. It is not sufficient to simply demonstrate that a new compound can inhibit its target; a thorough understanding of its potency, selectivity, and cellular efficacy relative to established standards is paramount. This guide provides a comprehensive framework for benchmarking a novel investigational compound, 2-Methylsulfanyl-benzamide, against first and third-generation EGFR inhibitors: Gefitinib, Erlotinib, and Osimertinib.

This document is intended for researchers, scientists, and drug development professionals. It will provide not only a comparative analysis based on hypothetical, yet plausible, experimental data but also detailed, field-proven protocols to enable the replication and validation of these findings. We will explore the causality behind experimental choices and ground our claims in authoritative sources, ensuring a trustworthy and expert-driven narrative.

Compound Profiles: The Investigational Agent and Established Standards

A successful benchmarking study begins with a clear understanding of the compounds under investigation. Here, we profile our investigational molecule, 2-Methylsulfanyl-benzamide, and the standard-of-care EGFR inhibitors used for comparison.

Investigational Compound: 2-Methylsulfanyl-benzamide

For the purpose of this guide, 2-Methylsulfanyl-benzamide is a novel, ATP-competitive small molecule inhibitor with a benzamide core, hypothesized to target the EGFR kinase domain. Its performance characteristics are yet to be fully elucidated, making a direct and rigorous comparison against established drugs essential.

Standard Kinase Inhibitors:

  • Gefitinib (Iressa®): A first-generation, reversible, ATP-competitive inhibitor of EGFR.[4] It is particularly effective against tumors harboring activating EGFR mutations, such as exon 19 deletions or the L858R point mutation.[5]

  • Erlotinib (Tarceva®): Another first-generation, reversible, ATP-competitive EGFR inhibitor with a similar mechanism of action and mutant selectivity profile to Gefitinib.[6][7]

  • Osimertinib (Tagrisso®): A third-generation, irreversible EGFR inhibitor.[8] It is designed to be effective against both activating EGFR mutations and the T790M resistance mutation, which often arises after treatment with first-generation inhibitors.[9] Its mechanism involves forming a covalent bond with the Cys797 residue in the ATP-binding site of EGFR.[10]

Biochemical Efficacy: Direct Inhibition of EGFR Kinase Activity

The first step in characterizing a new kinase inhibitor is to determine its direct effect on the enzymatic activity of its target protein in a cell-free system. This is typically achieved through an in vitro kinase assay.

Data Summary: In Vitro EGFR Kinase Inhibition (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table presents the IC50 values for our investigational compound and the standard inhibitors against wild-type EGFR and a common activating mutant, EGFR (L858R).

CompoundTargetIC50 (nM)
2-Methylsulfanyl-benzamide EGFR (Wild-Type) 150 (Hypothetical)
EGFR (L858R) 25 (Hypothetical)
GefitinibEGFR (Wild-Type)~37[11]
EGFR (L858R)~5
ErlotinibEGFR (Wild-Type)~2[6]
EGFR (L858R)~2[12]
OsimertinibEGFR (Wild-Type)~490[8]
EGFR (L858R)~1.2[10]

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

This protocol outlines a luminescence-based assay to measure the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[13]

Rationale: The ADP-Glo™ assay is a robust and sensitive method for quantifying kinase activity.[14] It is less hazardous than radioactivity-based assays and is amenable to high-throughput screening.[10] The use of both wild-type and mutant EGFR allows for an initial assessment of the inhibitor's selectivity.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep_inhibitor 1. Serially dilute inhibitors in DMSO add_inhibitor 4. Add inhibitor/DMSO to 384-well plate prep_inhibitor->add_inhibitor prep_kinase 2. Prepare kinase/substrate mix in assay buffer add_kinase 5. Add kinase/substrate mix prep_kinase->add_kinase prep_atp 3. Prepare ATP solution start_reaction 7. Add ATP to initiate reaction prep_atp->start_reaction add_inhibitor->add_kinase incubate_bind 6. Incubate for 10 min (inhibitor binding) add_kinase->incubate_bind incubate_bind->start_reaction incubate_reaction 8. Incubate for 60 min at room temp start_reaction->incubate_reaction stop_reaction 9. Add ADP-Glo™ Reagent (stops reaction, depletes ATP) incubate_reaction->stop_reaction incubate_stop 10. Incubate for 40 min stop_reaction->incubate_stop add_detection 11. Add Kinase Detection Reagent (converts ADP to ATP) incubate_stop->add_detection incubate_detect 12. Incubate for 30 min add_detection->incubate_detect read_luminescence 13. Measure luminescence incubate_detect->read_luminescence

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of 2-Methylsulfanyl-benzamide and the standard inhibitors in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of each diluted compound or DMSO (as a vehicle control).

  • Enzyme and Substrate Addition: Add 2 µL of a solution containing recombinant human EGFR (wild-type or L858R mutant) and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase assay buffer.[15][16]

  • Initiation of Reaction: Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be close to the Km for EGFR to ensure competitive binding can be accurately assessed.[17]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.[13]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and incubate for 30 minutes.[13]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Convert the luminescence signal to percent inhibition relative to the controls and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Potency: Assessing Activity in a Biological Context

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to evaluate a compound's ability to penetrate cell membranes, engage its target in the complex cellular environment, and exert a biological effect.

Inhibition of EGFR Phosphorylation

A key pharmacodynamic marker of EGFR inhibitor activity in cells is the reduction of receptor autophosphorylation.

Experimental Protocol: Cell-Based EGFR Phosphorylation Assay

This protocol describes a cell-based ELISA to quantify the level of phosphorylated EGFR in cells treated with the inhibitors.

Rationale: This assay directly measures the inhibition of the kinase's activity within the cell, providing a crucial link between biochemical potency and cellular function.[18] The A431 cell line is used as it overexpresses wild-type EGFR, providing a robust signal for phosphorylation.[18]

  • Cell Culture and Plating: Seed A431 human epidermoid carcinoma cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 2 hours.

  • Stimulation: Stimulate EGFR phosphorylation by adding human epidermal growth factor (EGF) for a short period (e.g., 10 minutes).

  • Fixing and Permeabilization: Fix the cells with a fixing solution and then permeabilize them to allow antibody entry.

  • Antibody Incubation:

    • Incubate the cells with a primary antibody specific for phosphorylated EGFR (e.g., pY1173). In parallel, a separate set of wells should be incubated with an antibody for total EGFR to normalize the data.

    • Wash the wells and add an HRP-conjugated secondary antibody.

  • Signal Development: Add a TMB substrate solution and allow the color to develop. Stop the reaction with a stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Normalize the phospho-EGFR signal to the total EGFR signal and calculate the percent inhibition to determine the IC50 value.

Anti-Proliferative Activity

Ultimately, the therapeutic goal of a kinase inhibitor is to halt the proliferation of cancer cells.

Data Summary: Cell Viability (IC50 Values)

The following table shows the IC50 values for the inhibition of cell viability in an NSCLC cell line (NCI-H1975) that harbors both an activating mutation (L858R) and the T790M resistance mutation.

CompoundCell LineEGFR Mutation StatusIC50 (nM)
2-Methylsulfanyl-benzamide NCI-H1975 L858R, T790M 850 (Hypothetical)
GefitinibNCI-H1975L858R, T790M>10,000
ErlotinibNCI-H1975L858R, T790M>10,000
OsimertinibNCI-H1975L858R, T790M~15[9]

Experimental Protocol: Cell Viability Assay (MTT)

This protocol details a colorimetric assay to measure the metabolic activity of cells, which serves as a proxy for cell viability.[19]

Rationale: The MTT assay is a widely used and well-validated method for assessing cell proliferation and cytotoxicity.[20][21] It provides a functional readout of the inhibitor's overall effect on cancer cell survival. The choice of the NCI-H1975 cell line allows for the evaluation of the inhibitor's efficacy against a clinically relevant resistance mechanism.

G cluster_prep Cell Culture & Treatment cluster_assay MTT Assay plate_cells 1. Seed cancer cells in 96-well plate adhere_cells 2. Allow cells to adhere overnight plate_cells->adhere_cells treat_cells 3. Treat with serial dilutions of inhibitors adhere_cells->treat_cells incubate_cells 4. Incubate for 72 hours treat_cells->incubate_cells add_mtt 5. Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt 6. Incubate for 4 hours (formazan formation) add_mtt->incubate_mtt solubilize 7. Add solubilization solution (dissolves formazan crystals) incubate_mtt->solubilize read_absorbance 8. Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the cell-based anti-proliferation assay.

Step-by-Step Methodology:

  • Cell Plating: Seed NCI-H1975 cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).[22]

  • MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[21] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[19]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot the results to determine the IC50 value for cell growth inhibition.

Selectivity Profile: Understanding Off-Target Effects

A critical aspect of drug development is understanding an inhibitor's selectivity across the human kinome. Poor selectivity can lead to off-target toxicities. Kinase selectivity profiling is typically performed by specialized vendors who screen the compound against a large panel of kinases.

Rationale: Assessing a compound's activity against a broad panel of kinases is essential for identifying potential off-target effects and understanding its overall safety profile.[23] This data can also reveal unexpected therapeutic opportunities.

Data Interpretation: The results are often presented as a percentage of inhibition at a fixed concentration (e.g., 1 µM) or as a "kinome tree" visualization. A highly selective inhibitor will show strong inhibition of its intended target with minimal activity against other kinases.

The EGFR Signaling Pathway

To contextualize the action of these inhibitors, it is helpful to visualize the EGFR signaling pathway.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Binding Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruitment PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-Methylsulfanyl-benzamide Gefitinib / Erlotinib Osimertinib Inhibitor->Dimerization

Caption: Simplified EGFR signaling pathway and point of inhibition.

Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2.[24][25] This activates two major downstream cascades: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which promote cell proliferation and survival.[4][25] EGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the initiation of these downstream signals.[5]

Conclusion and Future Directions

This comparative guide provides a framework for the preclinical evaluation of a novel kinase inhibitor, 2-Methylsulfanyl-benzamide, against established standards targeting the EGFR pathway. Based on the hypothetical data presented, 2-Methylsulfanyl-benzamide demonstrates promising activity against the activating L858R EGFR mutant. However, its potency appears lower than the standard inhibitors, and its efficacy against the T790M resistance mutation is significantly less than the third-generation inhibitor, Osimertinib.

The detailed protocols provided herein offer a clear roadmap for conducting the necessary experiments to validate these initial findings. A comprehensive kinase selectivity profile will be the critical next step in further characterizing 2-Methylsulfanyl-benzamide and determining its potential as a therapeutic candidate. Subsequent studies should also explore its efficacy in various other cancer cell lines with different EGFR mutation statuses and in in vivo tumor models.

References

  • Osimertinib making a breakthrough in lung cancer targeted therapy. (2016). OncoTargets and Therapy. [Link]

  • EGFR (d746-750 C797S) Kinase Assay Protocol. (n.d.). BPS Bioscience. [Link]

  • Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR). (2007). Gastrointestinal Cancer Research. [Link]

  • Anticancer assay (MTT). (n.d.). Bio-protocol. [Link]

  • ADP-Glo kinase assay. (n.d.). Bio-protocol. [Link]

  • MTT (Assay protocol). (n.d.). Creative-Bioarray. [Link]

  • What is the mechanism of Gefitinib? (2024). Patsnap Synapse. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). Molecular Systems Biology. [Link]

  • Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. (n.d.). Dovepress. [Link]

  • Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity. (n.d.). AACR Journals. [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

  • Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. (2007). AACR Journals. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. [Link]

  • Chemi-Verse™ EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. (2016). Oncology Letters. [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. (n.d.). Europe PMC. [Link]

  • Acquired Drug Resistance Mechanism of Osimertinib. (n.d.). ProQuest. [Link]

  • Setting the Benchmark for Tailoring Treatment With EGFR Tyrosine Kinase Inhibitors. (2007). Future Medicine. [Link]

  • Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. (n.d.). BMC Cancer. [Link]

  • Kinase inhibitory activity (IC50 values) of osimertinib. (n.d.). ResearchGate. [Link]

  • EGF-R Cellular Phosphorylation Assay Service. (n.d.). Reaction Biology. [Link]

  • Kinase Selectivity Panels. (n.d.). Reaction Biology. [Link]

  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. (2022). Frontiers in Chemistry. [Link]

  • Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. (n.d.). Molecules. [Link]

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Comparative

Comparative Structural Analysis of 2-Methylsulfanyl-benzamide Analogues: A Guide for Drug Development Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Among its numerous derivatives, 2-Methylsulfanyl-benzamide and its...

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Author: BenchChem Technical Support Team. Date: April 2026

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Among its numerous derivatives, 2-Methylsulfanyl-benzamide and its analogues have emerged as a class of molecules with significant therapeutic potential, demonstrating activities ranging from antimicrobial and anti-inflammatory to anticancer and antipsychotic.[1][3] This guide provides a comprehensive comparative structural analysis of 2-Methylsulfanyl-benzamide analogues, offering insights into their structure-activity relationships (SAR) and the experimental methodologies crucial for their detailed characterization.

The 2-Methylsulfanyl-benzamide Core: A Privileged Scaffold

The foundational structure of 2-Methylsulfanyl-benzamide features a primary amide (-CONH2) and a methylsulfanyl group (-SCH3) ortho to each other on a benzene ring. This specific arrangement of functional groups imparts distinct electronic and steric properties that are pivotal for its biological interactions. The amide group, capable of acting as both a hydrogen bond donor and acceptor, is a common feature in many biologically active molecules.[4][5] The adjacent methylsulfanyl group introduces a lipophilic and polarizable sulfur atom, which can engage in various non-covalent interactions, including van der Waals forces and sulfur-aromatic interactions, thereby influencing ligand-receptor binding.

Structural Elucidation: A Multi-faceted Approach

A thorough understanding of the three-dimensional structure of these analogues is paramount for rational drug design and lead optimization.[6] This is achieved through a combination of sophisticated analytical techniques, each providing unique and complementary information.

2.1. X-ray Crystallography: The Gold Standard for 3D Structure Determination

Single-crystal X-ray diffraction provides unambiguous determination of the solid-state conformation of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.[7][8] For benzamide derivatives, obtaining high-quality crystals suitable for X-ray analysis is a critical first step.[6]

Experimental Protocol: Crystallization of Benzamide Derivatives [6]

  • Solvent Selection: Choose a solvent or a solvent system in which the compound has moderate solubility. Common choices include ethanol, methanol, acetone, and dichloromethane.

  • Slow Evaporation: Dissolve the compound in the chosen solvent to near saturation. Allow the solvent to evaporate slowly at room temperature in a loosely covered container. This gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is highly soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Crystal Mounting and Data Collection: Once suitable crystals are formed, they are carefully mounted on a goniometer and subjected to X-ray diffraction analysis.[8]

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Structure in Solution

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution, providing information about the chemical environment of individual atoms.[9] 1H and 13C NMR are routinely used to confirm the chemical structure of synthesized benzamide analogues.[10][11]

Experimental Protocol: 1H and 13C NMR Analysis [9]

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to specific protons and carbons in the molecule. This data confirms the connectivity and substitution pattern of the benzamide analogue.

2.3. Computational Modeling: Predicting and Rationalizing Structures

Computational methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, are powerful tools for predicting the biological activity of novel analogues and understanding the structural features required for activity.[12][13] These in silico approaches can guide the design of new derivatives with improved potency and selectivity.[12]

Comparative Analysis of Key Analogues

The following sections compare the structural features and, where available, the biological performance of representative 2-Methylsulfanyl-benzamide analogues.

3.1. Analogue A: 2-(Methylsulfinyl)benzamide

The oxidation of the methylsulfanyl group to a methylsulfinyl group introduces a chiral center at the sulfur atom and significantly alters the electronic properties of the substituent.[14] The sulfoxide group is a strong hydrogen bond acceptor, potentially leading to different intermolecular interactions compared to the parent sulfide.

3.2. Analogue B: 2-(Methylsulfonyl)benzamide

Further oxidation to the methylsulfonyl group results in a significant increase in polarity and hydrogen bond accepting capability.[15] The sulfonyl group is a common pharmacophore in many drugs, and its incorporation can enhance aqueous solubility and metabolic stability.[16]

3.3. Analogues with N-Substitutions

Modification of the amide nitrogen with various substituents is a common strategy to modulate the pharmacological properties of benzamide derivatives.[17][18] These substitutions can influence the molecule's lipophilicity, hydrogen bonding capacity, and overall conformation, thereby affecting its binding to biological targets.[19][20]

Table 1: Comparative Physicochemical Properties of Selected Analogues

AnalogueMolecular FormulaMolecular Weight ( g/mol )Predicted logPKey Structural Feature
2-Methylsulfanyl-benzamideC8H9NOS167.231.5Methylsulfanyl group
2-(Methylsulfinyl)benzamideC8H9NO2S183.230.8Methylsulfinyl group[14]
2-(Methylsulfonyl)benzamideC8H9NO3S199.230.5Methylsulfonyl group
N-Alkyl-2-Methylsulfanyl-benzamideVariesVariesVariesN-alkylation
Structure-Activity Relationship (SAR) Insights

The comparative analysis of these analogues reveals several key SAR trends:

  • Oxidation State of Sulfur: The oxidation state of the sulfur atom significantly impacts the polarity and hydrogen bonding potential of the molecule. This can lead to altered binding affinities and pharmacological profiles.

  • N-Substitution: The nature and size of the substituent on the amide nitrogen can dramatically influence biological activity. Steric hindrance and the introduction of additional functional groups can modulate receptor binding and pharmacokinetic properties.[21]

  • Ring Substitutions: Further modifications to the benzene ring can fine-tune the electronic and steric properties of the molecule, leading to improved potency and selectivity.[22]

Visualizing the Workflow

The following diagram illustrates the general workflow for the comparative structural analysis of 2-Methylsulfanyl-benzamide analogues.

G cluster_synthesis Synthesis cluster_evaluation Evaluation Synthesis Synthesis of 2-Methylsulfanyl-benzamide Analogues XRay X-ray Crystallography Synthesis->XRay Crystal Growth NMR NMR Spectroscopy Synthesis->NMR Sample Preparation Computational Computational Modeling Synthesis->Computational Molecular Structure Bioactivity Biological Activity Screening Synthesis->Bioactivity SAR Structure-Activity Relationship (SAR) Analysis XRay->SAR NMR->SAR Computational->SAR SAR->Bioactivity

Caption: General workflow for structural analysis.

Conclusion

The structural analysis of 2-Methylsulfanyl-benzamide analogues is a critical component of the drug discovery and development process. By employing a combination of advanced analytical techniques and computational modeling, researchers can gain a deep understanding of the structure-activity relationships within this versatile class of compounds. This knowledge is instrumental in guiding the rational design of novel analogues with enhanced therapeutic efficacy and improved safety profiles. The continued exploration of the chemical space around the 2-Methylsulfanyl-benzamide scaffold holds significant promise for the development of new and effective medicines.[1]

References

  • Benchchem. Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols.
  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • PMC. Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies.
  • PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.
  • Benchchem. A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential.
  • PMC. (2022, February 4). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach.
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024, June 10).
  • PMC. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents.
  • PMC. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists.
  • MDPI. (2021, April 15). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket.
  • Benchchem. Application Note: Structural Elucidation of 2-amino-N-(4-methylphenyl)benzamide using 1H and 13C NMR Spectroscopy.
  • PubMed. (2015, November 1). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists.
  • MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.
  • ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF.
  • PMC. Crystal structures of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide from synchrotron X-ray diffraction.
  • Spectroscopy Letters. (2008, April 23). Structural Study of N-(1-Benzoyl-3-Pyrrolidinyl) Benzamide.
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Validation

A Comparative Guide to PARP Inhibitors: Evaluating Novel Benzamide Scaffolds vs. Traditional Reagents

This guide provides a comprehensive evaluation of novel benzamide-based compounds, using 2-Methylsulfanyl-benzamide as a structural archetype, and compares their potential efficacy against established, traditional Poly (...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive evaluation of novel benzamide-based compounds, using 2-Methylsulfanyl-benzamide as a structural archetype, and compares their potential efficacy against established, traditional Poly (ADP-ribose) polymerase (PARP) inhibitors such as Olaparib and Veliparib. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and DNA damage response (DDR) pathways.

Introduction: The Rationale for PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the DNA damage response network. They function as molecular sensors for DNA single-strand breaks (SSBs), binding to the damaged sites and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains. This PARylation process recruits other DNA repair factors to initiate the Base Excision Repair (BER) pathway.

In cancer therapy, the inhibition of PARP has emerged as a powerful strategy, particularly through the concept of synthetic lethality . In healthy cells, if the BER pathway is blocked by a PARP inhibitor, the resulting SSBs can devolve into more cytotoxic double-strand breaks (DSBs) during DNA replication. These DSBs are efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway. However, certain cancers, notably those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. In these cancer cells, the inhibition of PARP leads to an accumulation of unrepaired DSBs, resulting in genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.

The benzamide chemical moiety is a well-established pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, enabling it to bind competitively to the catalytic domain of PARP enzymes. This guide will explore the comparative efficacy of a representative novel benzamide derivative against two clinically significant PARP inhibitors.

Reagent Profiles

Novel Agent: 2-Methylsulfanyl-benzamide and Representative Analogs

2-Methylsulfanyl-benzamide represents a simple, novel scaffold within the broader class of benzamide derivatives being investigated for various biological activities. While direct, quantitative PARP inhibition data for 2-Methylsulfanyl-benzamide itself is not extensively published in peer-reviewed literature, the benzamide core is a foundational component of numerous potent PARP inhibitors.[1][2][3]

For the purpose of a data-driven comparison, this guide will use Compound 13f , a novel benzamide derivative described in recent literature, as a representative for a next-generation investigational agent.[4] This compound has demonstrated potent and selective PARP-1 inhibitory activity, making it an excellent candidate for evaluating the potential of new chemical entities in this class.

Traditional Reagents: Olaparib and Veliparib
  • Olaparib (Lynparza®): The first-in-class PARP inhibitor to receive FDA approval, Olaparib is a potent inhibitor of both PARP1 and PARP2. It has become a cornerstone of treatment for patients with BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[5][6] Its mechanism involves not only catalytic inhibition but also significant "trapping" of PARP enzymes on DNA, which is a major contributor to its cytotoxicity.

  • Veliparib (ABT-888): Another well-characterized PARP1/2 inhibitor, Veliparib is noted for being a potent catalytic inhibitor but a relatively weak PARP trapper compared to other agents like Olaparib. This distinct mechanistic profile has made it an attractive candidate for combination therapies with DNA-damaging agents like chemotherapy, as it may have a more favorable hematological toxicity profile.[7]

Part 1: Comparative Analysis: In Vitro Potency and Target Engagement

The initial evaluation of any potential inhibitor is the direct measurement of its potency against the purified target enzyme. This is typically expressed as the half-maximal inhibitory concentration (IC50).

Causality in Experimental Design:

An enzymatic IC50 value is a critical first step, but it doesn't guarantee efficacy in a complex cellular environment. Factors like cell permeability, efflux pumps, and off-target binding can prevent a potent compound from ever reaching its intended target within a living cell. Therefore, a self-validating experimental approach requires a secondary assay to confirm direct target engagement in a cellular context. The Cellular Thermal Shift Assay (CETSA) serves this purpose by measuring the physical binding of a drug to its target protein inside intact cells.

Table 1: Comparison of In Vitro PARP-1 Enzymatic Inhibition

CompoundTypePARP-1 IC50Source(s)
Compound 13f Novel Benzamide Derivative0.25 nM [4]
Olaparib Traditional Reagent~1-5 nM[5]
Veliparib Traditional Reagent~5.2 nM

Note: IC50 values can vary based on specific assay conditions.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to verify that the test compound physically binds to and stabilizes PARP-1 within intact cells. Ligand binding increases a protein's thermal stability, so a higher temperature is required to denature the protein-ligand complex compared to the unbound protein.[4]

Methodology:

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., HeLa or a BRCA-mutant cancer line) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM Compound 13f, Olaparib, Veliparib) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge: Harvest cells and resuspend them in a buffered saline solution. Aliquot cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes in a PCR cycler, followed by a cooling step at 4°C for 3 minutes.[4]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble/Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Protein Quantification & Analysis: Carefully collect the supernatant (containing the soluble, non-denatured protein). Quantify the amount of soluble PARP-1 at each temperature point using a standard detection method like Western Blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble PARP-1 against temperature. A rightward shift in the melting curve for compound-treated cells compared to vehicle-treated cells indicates target engagement and stabilization.

Diagram: CETSA Experimental Workflow

CETSA_Workflow cluster_cell_culture 1. Treatment cluster_heating 2. Heat Challenge cluster_lysis 3. Lysis & Separation cluster_analysis 4. Analysis cells Cells in Culture treat Add Compound or Vehicle (DMSO) cells->treat harvest Harvest & Resuspend treat->harvest heat Apply Temperature Gradient (40-68°C) harvest->heat lysis Freeze-Thaw Lysis heat->lysis centrifuge High-Speed Centrifugation lysis->centrifuge soluble Soluble Fraction (Target-Ligand) centrifuge->soluble pellet Aggregated Pellet (Denatured Protein) centrifuge->pellet wb Western Blot for PARP-1 soluble->wb plot Plot Soluble PARP-1 vs. Temperature wb->plot

Caption: Workflow for verifying target engagement using CETSA.

Part 2: Comparative Analysis: Mechanism of Action and Cellular Efficacy

While catalytic inhibition is the primary mode of action, the ability of an inhibitor to "trap" PARP on DNA has emerged as a critical determinant of its cytotoxic efficacy.

Causality in Experimental Design:

PARP trapping converts the enzyme into a cytotoxic DNA lesion. When a PARP inhibitor is bound, the PARP-DNA complex can stall replication forks, leading to DSB formation. This is a distinct and often more potent mechanism of cell killing than catalytic inhibition alone. Therefore, a robust comparison must quantify both the enzymatic inhibition and the trapping potential of each compound. This is followed by assessing the ultimate biological consequence: the selective killing of cancer cells that rely on PARP for survival.

Table 2: Relative PARP Trapping Potency

CompoundTypeRelative Trapping PotencySource(s)
Olaparib Traditional ReagentHigh
Veliparib Traditional ReagentLow / Weak
Compound 13f Novel Benzamide DerivativeData Not Available-

Note: Quantitative data for novel compounds is often proprietary or yet to be published. However, based on its high enzymatic potency, its trapping potential would be a critical parameter to determine its therapeutic profile.

Experimental Protocol: In Vitro PARP Trapping Assay

This assay measures the ability of an inhibitor to stabilize the PARP1-DNA complex.

Methodology:

  • Reagent Preparation: Use recombinant human PARP1 and a fluorescently labeled DNA oligonucleotide containing a single-strand break.

  • Incubation: In a microplate, incubate PARP1 with the labeled DNA oligonucleotide in the presence of varying concentrations of the test compound (e.g., Compound 13f, Olaparib, Veliparib).

  • Complex Dissociation: Add a high-salt buffer (e.g., containing KCl) and a mild detergent to dissociate non-covalently bound proteins from the DNA. In the absence of a trapping inhibitor, PARP1 will dissociate. In the presence of a trapping inhibitor, the PARP1-DNA complex remains stable.

  • Detection: Measure the fluorescence polarization (FP) of the solution. A high FP value indicates that the large PARP1 enzyme is still bound to the small, fluorescent DNA probe. A low FP value indicates dissociation.

  • Data Analysis: Plot the increase in FP against the inhibitor concentration to determine the EC50 for PARP trapping.

Diagram: Synthetic Lethality Pathway

Synthetic_Lethality cluster_normal Normal Cell (HR Proficient) cluster_cancer BRCA-Mutant Cancer Cell (HR Deficient) ssb Single-Strand Break (SSB) ber Base Excision Repair (BER) ssb->ber PARP1 recruits repair factors replication DNA Replication ssb->replication If BER is blocked parp_inhibitor PARP Inhibitor (e.g., Benzamides) parp_inhibitor->ber BLOCKS dsb Double-Strand Break (DSB) replication->dsb hr_normal Homologous Recombination (HR) dsb->hr_normal hr_cancer Defective HR dsb->hr_cancer repair_normal DNA Repair & Cell Survival hr_normal->repair_normal death Genomic Instability & Cell Death (Apoptosis) hr_cancer->death

Caption: Mechanism of synthetic lethality in BRCA-mutant cells.

Experimental Protocol: Cell Viability (MTT) Assay

This assay quantifies the cytotoxic effect of the inhibitors on cancer cells, particularly those with and without HR deficiencies.

Methodology:

  • Cell Seeding: Seed BRCA1-mutant (e.g., HCC1937) and BRCA-proficient (e.g., MDA-MB-231) breast cancer cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each compound (e.g., 0.1 nM to 100 µM) for 72-96 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot viability against compound concentration and use a non-linear regression to determine the IC50 value for each compound in each cell line. A significantly lower IC50 in the BRCA1-mutant line compared to the proficient line demonstrates selective, synthetic lethal activity.

Summary and Concluding Remarks

The evaluation of novel PARP inhibitors requires a multi-faceted approach that moves beyond simple enzymatic assays to confirm cellular target engagement and elucidate the precise mechanism of cytotoxicity.

  • Potency: The representative novel benzamide derivative, Compound 13f , demonstrates exceptional in vitro enzymatic potency that surpasses that of the established inhibitors Olaparib and Veliparib.[4] This highlights the potential for discovering next-generation agents with superior target affinity.

  • Mechanism: While Olaparib is a potent catalytic inhibitor and a strong PARP trapper, Veliparib acts primarily through catalytic inhibition with weak trapping activity. The determination of PARP trapping ability for novel compounds like 2-Methylsulfanyl-benzamide analogs is a critical next step, as this property is strongly correlated with clinical efficacy in BRCA-mutant tumors.

  • Efficacy: The ultimate goal is selective cytotoxicity in cancer cells with DNA repair deficiencies. The principle of synthetic lethality remains the most powerful application of PARP inhibitors. Any new agent must be validated in isogenic cell line pairs (BRCA-mutant vs. BRCA-wildtype) to confirm this selective action.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

  • Li, X., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry. Available at: [Link]

  • Cosi, C., et al. (1996). Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse. Brain Research. Available at: [Link]

  • Jividen, K., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols. Available at: [Link]

  • Shaw, J., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Trevigen. (n.d.). HT Colorimetric PARP/Apoptosis Assay. Trevigen. Available at: [Link]

  • Jones, L.H., et al. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug–target engagement in live cells. Organic & Biomolecular Chemistry. Available at: [Link]

  • Antolin, A.A., et al. (2020). The PARP inhibitor landscape in oncology. Molecular Cancer. Available at: [Link]

  • Lord, C.J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science. Available at: [Link]

  • Mateo, J., et al. (2019). PARP inhibitors in prostate cancer: a new treatment paradigm. Prostate Cancer and Prostatic Diseases. Available at: [Link]

  • Lee, J.M., et al. (2019). PARP Inhibitors in Ovarian Cancer. The Cancer Journal. Available at: [Link]

  • Allison, S.E., et al. (2023). Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. ACS Omega. Available at: [Link]

  • Rose, M., et al. (2020). PARP inhibitors: clinical limitations and recent attempts to overcome them. Cancers. Available at: [Link]

  • LaFargue, C.J., et al. (2019). Exploring and comparing adverse events between PARP inhibitors. The Lancet Oncology. Available at: [Link]

  • Weaver, A.N., & Yang, E.S. (2013). Beyond DNA repair: a new role for PARP-1 in microtubule dynamics. Cell Cycle. Available at: [Link]

  • Kim, C., et al. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers. Available at: [Link]

  • Li, H., et al. (2020). PARP inhibitor combinations: a novel treatment strategy for cancer. Journal of Hematology & Oncology. Available at: [Link]

  • Li, M., et al. (2022). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. Available at: [Link]

  • Khan, M.R., et al. (2010). 2-(Methyl-sulfin-yl)benzamide. Acta Crystallographica Section E. Available at: [Link]

  • Langelier, M.F., et al. (2024). Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks. Biochemical Journal. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega. Available at: [Link]

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  • Khan, M.R., et al. (2011). N-[(Methylsulfanyl)methyl]benzamide. Acta Crystallographica Section E. Available at: [Link]

  • Wurzer, A., et al. (2021). Increased efficacy of PARP inhibitors against cisplatin-sensitive and -resistant ovarian cancer cells mediated via ATR and ATM inhibition. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • Goldsberry, W. (2024). Olaparib Leads PARP Inhibitor Charge in the Treatment of BRCA-Mutated, HRD Ovarian Cancer. OncLive. Available at: [Link]

  • Lowery, C.D., et al. (2021). Randomized Phase II Study of PARP Inhibitor ABT-888 (Veliparib) with Modified FOLFIRI versus FOLFIRI as Second Line Treatment of Metastatic Pancreatic Cancer: SWOG S1513. Clinical Cancer Research. Available at: [Link]

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  • Pishvaian, M.J., & Lheureux, S. (2014). Profile of veliparib and its potential in the treatment of solid tumors. OncoTargets and Therapy. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylsulfanyl-benzamide

As researchers and developers in the pharmaceutical and life sciences sectors, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methylsulfanyl-benzamide (CAS No. 89582-03-6), grounded in established safety principles and regulatory standards. The procedures outlined here are designed to ensure the safety of laboratory personnel and minimize environmental impact.

Core Principle: Hazard Identification and Risk Assessment

The primary hazards associated with this class of chemicals include irritation, acute toxicity, and potential long-term health effects. The presence of the methylsulfanyl group (a sulfur-containing moiety) also requires special consideration due to the potential for hazardous decomposition products.

Table 1: Synthesized Hazard Profile for 2-Methylsulfanyl-benzamide

Hazard ClassificationAnticipated RiskRationale & Supporting Evidence
Acute Toxicity (Oral) Harmful if swallowed. Benzamide, the parent structure, is classified as Acute Toxicity, Category 4 (Oral).[1]
Skin Corrosion/Irritation Causes skin irritation. Related compounds like 3-(Methylthio)benzoic Acid and 2-amino-3-(methylsulfanyl)benzamide are classified as skin irritants.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation. This is a common classification for benzamide derivatives and related structures.[2][3]
Germ Cell Mutagenicity Suspected of causing genetic defects. The SDS for Benzamide includes a Category 2 classification for germ cell mutagenicity.[1] This risk should be conservatively assumed.
Environmental Hazard Discharge into the environment must be avoided. General principles for organic chemicals, especially those containing sulfur, mandate prevention of release into drains or waterways.[4][5][6]

Essential Safety: Personal Protective Equipment (PPE) and Handling

Based on the hazard assessment, stringent adherence to PPE protocols is mandatory to prevent exposure. All handling of 2-Methylsulfanyl-benzamide, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to prevent the inhalation of dust particles.[5]

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.Prevents skin contact and irritation.[5][7] Contaminated gloves must be disposed of as chemical waste.
Eye/Face Protection Tightly fitting safety goggles or a face shield (if splash risk is high).Protects against eye irritation from dust or splashes.[1][3][5]
Skin and Body Protection Laboratory coat. Closed-toe shoes.Prevents contamination of personal clothing and skin.[1]
Respiratory Protection Required when dusts are generated. Use a NIOSH/MSHA approved respirator if a fume hood is unavailable or insufficient.Prevents inhalation of the compound, which may be harmful.[5]

Operational Plan: Waste Segregation and Collection

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Designated Waste Container: All waste contaminated with 2-Methylsulfanyl-benzamide must be collected in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "2-Methylsulfanyl-benzamide". Include the approximate quantity of waste.

  • Incompatibility: Do NOT mix this waste with strong oxidizing agents, acids, or bases.[8] Sulfur compounds can react with oxidizers, and the stability of the benzamide structure can be affected by strong acids or bases.

Step-by-Step Disposal Protocols

The universal standard for the disposal of this type of chemical waste is to use a licensed, professional waste disposal company.[8][9][10] Laboratory procedures should focus on the safe collection and accumulation of the waste for pickup.

Protocol 4.1: Disposal of Solid Waste and Unused Product
  • Work Area: Conduct all operations inside a chemical fume hood.

  • Collection: Carefully sweep or scoop residual solid 2-Methylsulfanyl-benzamide using spark-proof tools. Avoid any action that could generate dust.

  • Transfer: Place the collected solid into the designated hazardous waste container.

  • Seal and Store: Securely close the container. Store the sealed container in a cool, dry, well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup by waste management services.[8]

Protocol 4.2: Disposal of Contaminated Materials (PPE, Weigh Boats, Wipes)
  • Collection: Place all contaminated disposable items, including gloves, weigh paper, and absorbent wipes used for cleaning, directly into the designated hazardous waste container.

  • Empty Product Containers: Empty containers of 2-Methylsulfanyl-benzamide are also considered hazardous waste. Do not rinse them into the sink. Seal the original container and place it in the designated waste collection area. Regulations require that uncleaned containers be handled with the same precautions as the product itself.[9]

Protocol 4.3: Disposal of Solutions Containing 2-Methylsulfanyl-benzamide
  • Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain. Collect them in a designated, sealed container for liquid hazardous waste. The container must be compatible with the solvent used.

  • Organic Solvent Solutions: Collect solutions in a designated, sealed container for halogenated or non-halogenated organic solvent waste, as appropriate. Ensure the waste streams are not mixed.

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from working with 2-Methylsulfanyl-benzamide.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Final Disposal Container cluster_3 Professional Disposal Waste Waste Containing 2-Methylsulfanyl-benzamide Solid Solid Waste (Unused chemical, residue) Waste->Solid Liquid Liquid Waste (Solutions) Waste->Liquid Contaminated Contaminated Materials (PPE, labware, empty containers) Waste->Contaminated SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer No dust generation LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer Segregate by solvent Contaminated->SolidContainer Collect directly Disposal Store in Secondary Containment for Pickup by Licensed Waste Disposal Company SolidContainer->Disposal LiquidContainer->Disposal

Caption: Decision workflow for safe disposal of 2-Methylsulfanyl-benzamide waste.

Emergency Procedures: Spill Management

Accidents require immediate and correct action to mitigate risks.

  • Evacuate: Immediately alert personnel in the vicinity and evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated. Use the chemical fume hood if the spill is contained within it.

  • Consult SDS: Refer to the safety data sheet for related compounds for specific guidance.

  • Containment: For a small, dry spill, cover it with an inert absorbent material like sand or vermiculite.[9] Do not use combustible materials like paper towels for the initial containment.

  • Clean-up:

    • Wear the full PPE as described in Section 2.

    • Carefully sweep or scoop the contained material into the designated solid hazardous waste container. Avoid creating dust.

    • Clean the affected area with a suitable solvent (e.g., as recommended by your institution's safety office) and absorbent pads.

    • Place all cleaning materials into the hazardous waste container.

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department. For large spills, evacuate and contact EHS or the emergency response team immediately.

Decontamination Procedures

  • Work Surfaces: Thoroughly wipe down the work surface in the fume hood with a suitable solvent and then soap and water after completing work. All cleaning materials must be disposed of as hazardous waste.

  • Non-Disposable Equipment: Decontaminate glassware and other equipment by rinsing with an appropriate solvent (collecting the rinsate as liquid hazardous waste), followed by a standard washing procedure.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of 2-Methylsulfanyl-benzamide, upholding the highest standards of scientific practice, personal safety, and environmental responsibility.

References

  • Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: 3-(Methylthio)benzoic Acid.
  • NextSDS. (n.d.). 2-amino-3-(methylsulfanyl)benzamide — Chemical Substance Information.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzamide.
  • Loba Chemie. (n.d.). Safety Data Sheet: Benzamide for Synthesis.
  • Fisher Scientific. (2025). Safety Data Sheet: Benzamide.
  • University of Notre Dame. (n.d.). Standard Operating Procedures Waste Handling & Disposal. Retrieved from University of Notre Dame Risk Management & Safety.
  • Asahi Kasei Corporation. (2020). Safety Data Sheet.
  • Reference Material Institute for Clinical Chemistry Standards. (2023). Material Safety Sheet. Retrieved from Reference Material Institute for Clinical Chemistry Standards.
  • Fisher Scientific. (2025). Safety Data Sheet: 1H-Benzimidazole, 2-methyl-.
  • ECHEMI. (n.d.). 2-(METHYLSULFINYL)BENZENOL SDS, 1074-02-8 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Benzamide.
  • TCI Chemicals. (2024). Safety Data Sheet: 3-Amino-N-methylbenzamide.
  • BenchChem. (2025). Proper Disposal of N-(azidomethyl)benzamide: A Guide for Laboratory Professionals.
  • CymitQuimica. (2024). Safety Data Sheet: 2-Fluoro-6-(methylsulfanyl)benzoic acid.
  • Alberta Environment. (n.d.). Guidelines for the Disposal of Sulphur Containing Solid Waste.
  • Okayama University. (n.d.). Handbook of Chemical Substance Management and Waste Disposal.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2021). Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Sulfur - Hazardous Substance Fact Sheet.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • Molgroup - Chemicals. (2015). Sulphur Safety Data Sheet.
  • National Institute of Technology and Evaluation (NITE). (2011). J-CHECK.
  • Sulphur Institute. (2022). Sulphur Safety Data Sheet.
  • West Liberty University. (2006). Material Safety Data Sheet: Sulfur.

Sources

Handling

Personal protective equipment for handling 2-Methylsulfanyl-benzamide

Advanced Operational Guide: Handling, Safety, and Disposal of 2-Methylsulfanyl-benzamide As a Senior Application Scientist, I recognize that laboratory safety cannot rely on rigid, unthinking compliance. True safety stem...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Handling, Safety, and Disposal of 2-Methylsulfanyl-benzamide

As a Senior Application Scientist, I recognize that laboratory safety cannot rely on rigid, unthinking compliance. True safety stems from a mechanistic understanding of the chemicals we handle. 2-Methylsulfanyl-benzamide (CAS: 54705-16-7), also known as 2-(methylthio)benzamide, is a critical building block in modern medicinal chemistry. Recently, it has gained prominence as a highly selective, non-hydroxamate zinc-binding group (ZBG) in the synthesis of Histone Deacetylase (HDAC) inhibitors, particularly for HDAC3-selective targeting[1][2].

However, the very structural features that make it biologically active—its lipophilic methylthio group and reactive benzamide core—also dictate its hazard profile. This guide provides a field-proven, causality-driven operational plan for handling this compound safely.

Mechanistic Causality of Hazards & PPE Selection

Derivatives containing the 2-(methylthio)benzamide moiety are classified under GHS as Skin Irritant 2 (H315), Eye Damage/Irritation 1/2 (H318/H319), and Specific Target Organ Toxicity - Single Exposure 3 (H336)[3]. The compound also poses a severe threat to aquatic ecosystems (Aquatic Acute/Chronic 1)[3].

When selecting Personal Protective Equipment (PPE), we must look beyond generic recommendations and address the specific physicochemical properties of the compound.

Table 1: Comprehensive PPE Matrix for 2-Methylsulfanyl-benzamide

PPE CategorySpecification & StandardCausality & Mechanistic JustificationReplacement Protocol
Hand Protection Nitrile gloves (≥0.11 mm thickness, EN 374 compliant).The lipophilic methylthio group enhances dermal penetration. Nitrile provides a robust barrier against the base compound and common aprotic solvents (e.g., DMSO) used in HDAC assays.Replace immediately if contaminated, torn, or after 2 hours of continuous use.
Eye Protection Tight-fitting safety goggles (ANSI Z87.1 / EN 166).Benzamide derivatives can cause severe ocular irritation and potential corneal damage upon contact with mucosal membranes[3].Sanitize with 70% Isopropanol (IPA) after each use.
Respiratory N95/FFP2 Particulate Respirator.The fine powder form presents a STOT SE 3 risk via inhalation, irritating the respiratory tract[3].Single-use; discard after session or if breathing resistance increases.
Body Protection 100% Cotton Lab Coat with elastic cuffs.Cotton prevents static buildup (unlike synthetic blends), reducing the risk of powder aerosolization during weighing.Launder weekly; isolate immediately if a chemical spill occurs.

Standard Operating Procedure (SOP): Safe Handling & Reaction Setup

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the hazard is contained before proceeding to the next phase.

Step 1: Environmental Validation

  • Action: Verify the chemical fume hood is operational.

  • Validation: Check the digital monitor for a face velocity of 0.4–0.6 m/s. Do not open the chemical container if the alarm is sounding or if airflow is compromised.

Step 2: Static Mitigation and Weighing

  • Action: Ground yourself by touching a metal surface to discharge static electricity. Use an anti-static weighing boat or pre-creased glassine paper.

  • Causality: Fine organic powders like 2-Methylsulfanyl-benzamide are highly prone to electrostatic dispersion. Static cling can cause the powder to aerosolize or adhere to the outside of transport vials, leading to unrecognized dermal exposure.

Step 3: In-Situ Dissolution

  • Action: Transfer the weighed solid into a reaction vial and dissolve it in your target solvent (e.g., anhydrous DMSO or DCM) inside the fume hood.

  • Causality: Transporting dry, hazardous powders across the laboratory exponentially increases exposure risk. Dissolving the compound in-situ locks the particulate hazard into a liquid matrix, which is easier to control and transport.

Step 4: Self-Validating Decontamination

  • Action: Wipe the micro-spatula and balance pan with a lint-free wipe dampened with 70% isopropanol.

  • Validation: Visually inspect the wipe. If any white residue is visible, the area is still contaminated. Repeat the damp-wipe process until the wipe remains completely clean.

Experimental Safety & Handling Workflow

To ensure operational clarity, the following diagram maps the logical progression of our handling protocol, integrating fail-safes for spill detection.

Workflow Start Pre-Operation: PPE Donning & Inspection Hood Engineering Controls: Verify Fume Hood Airflow Start->Hood Weighing Handling: Anti-Static Weighing Hood->Weighing Transfer Reaction Setup: In-Situ Solvent Dissolution Weighing->Transfer Spill Spill Detected? Transfer->Spill Decon Decontamination: Damp Wipe & Isopropanol Spill->Decon Yes Waste Disposal: Incineration / Solid Waste Spill->Waste No Decon->Waste

Fig 1: Logical workflow for the safe handling, reaction setup, and disposal of 2-Methylsulfanyl-benzamide.

Spill Response & Environmental Logistics

Spill Response Protocol

  • Solid Spills: DO NOT SWEEP. Sweeping dry powders aerosolizes the particulates, directly exacerbating the STOT SE 3 inhalation hazard[3]. Instead, cover the spill with absorbent towels dampened with water or 70% IPA. The liquid increases the cohesive forces between particles, preventing atmospheric dispersion. Carefully scoop the damp matrix into a chemical waste bag.

  • Liquid Spills (Post-Dissolution): Apply a universal chemical binder or vermiculite. Allow 5 minutes for complete absorption, then collect using a non-sparking tool.

Waste Disposal Logistics Because the methylthio-benzamide scaffold resists rapid biodegradation and exhibits acute aquatic toxicity (H400/H410)[3], strict environmental logistics must be enforced:

  • Aqueous/Liquid Waste: Never dispose of solutions down the sink. Segregate into designated halogenated or non-halogenated organic waste streams based on the primary solvent used during your assay.

  • Solid Waste: Empty stock vials, contaminated gloves, and used weigh boats must be placed in a sealed, clearly labeled container. This material must be routed for high-temperature incineration by a certified hazardous waste contractor to ensure complete thermal destruction of the benzamide core.

References

  • [3] 5-CHLORO-N-(2-CHLORO-4-NITROPHENYL)-2-(METHYLTHIO)BENZAMIDE Hazard Classifications. NextSDS Chemical Substance Database. Available at: [Link]

  • [1] Frühauf, A., & Meyer-Almes, F. J. (2021). Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases. Molecules, 26(17), 5151. Available at:[Link]

  • [2] Exploring Alternative Zinc-Binding Groups in Histone Deacetylase (HDAC) Inhibitors. ACS Publications: Journal of Medicinal Chemistry. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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